Pot-4 tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C74H103F3N22O20S2 |
|---|---|
Peso molecular |
1741.9 g/mol |
Nombre IUPAC |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H102N22O18S2.C2HF3O2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53;3-2(4,5)1(6)7/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78);(H,6,7)/t35-,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-;/m0./s1 |
Clave InChI |
JOHKFFZETJTFOT-GIXHJPKESA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Potent C3 Inhibition of Pot-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation is implicated in a multitude of inflammatory and autoimmune diseases. Central to all three complement activation pathways is the C3 protein, making it a prime therapeutic target. Pot-4 (also known as AMY-101 or Cp40), a synthetic cyclic peptide analog of compstatin, has emerged as a potent and specific inhibitor of C3. This technical guide provides an in-depth exploration of the mechanism of action of Pot-4, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
The Core Mechanism: Steric Hindrance of C3 Convertase Activity
Pot-4 exerts its inhibitory effect by directly targeting the central component of the complement cascade, C3, and its activated form, C3b. The fundamental mechanism of action is the steric hindrance of C3 convertase activity.[1]
Upon activation of the classical, lectin, or alternative pathways, C3 convertases (C4b2a and C3bBb, respectively) are formed. These enzymatic complexes are responsible for the proteolytic cleavage of C3 into the anaphylatoxin C3a and the opsonin C3b. Pot-4 binds with high affinity to a specific site on the C3c region of C3 and C3b.[2] This binding event physically blocks the access of the C3 convertases to their substrate, C3, thereby preventing its cleavage.
By inhibiting this pivotal step, Pot-4 effectively halts the amplification of the complement cascade, regardless of the initial activation trigger. This blockade prevents the generation of downstream inflammatory mediators, including C3a and C5a, and inhibits the formation of the membrane attack complex (MAC), which is responsible for cell lysis.
Quantitative Analysis of Pot-4 Activity
The efficacy of Pot-4 and its parent compound, compstatin, has been quantified through various in vitro assays. The following tables summarize the key binding affinity and inhibitory concentration data.
| Compound | Target | Assay | K_d_ (nM) | Reference |
| AMY-101 (Cp40) | C3 | Surface Plasmon Resonance (SPR) | 0.5 | [3] |
| Compstatin | C3b | Surface Plasmon Resonance (SPR) | - | [4] |
| Compound | Pathway | Assay | IC_50_ (µM) | Reference |
| Compstatin | Classical Pathway | Hemolytic Assay | 63 | [5] |
| Compstatin | Alternative Pathway | Hemolytic Assay | 12 | [5] |
| Compstatin | C3 Cleavage by C3 Convertase | - | 28 | [5] |
Visualizing the Mechanism and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.
Detailed Methodologies of Key Experiments
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To quantify the binding affinity (K_d_) of Pot-4 to its target, C3 or C3b.
Principle: SPR is a label-free technique that measures real-time biomolecular interactions. A ligand (C3b) is immobilized on a sensor chip, and the analyte (Pot-4) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).
Methodology:
-
Ligand Immobilization: Purified human C3b is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of Pot-4 solutions with varying concentrations are injected over the C3b-coated sensor surface.
-
Data Acquisition: The association and dissociation of Pot-4 are monitored in real-time, generating a sensorgram (a plot of RU versus time).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/k_a_).
Hemolytic Assay for Functional Inhibition
Objective: To determine the functional inhibitory activity (IC_50_) of Pot-4 on the classical and alternative complement pathways.
Principle: This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells (RBCs). The amount of hemoglobin released from lysed RBCs is proportional to the level of complement activation.
Methodology for Classical Pathway:
-
Preparation of Sensitized RBCs: Sheep red blood cells (SRBCs) are incubated with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin) to create antibody-sensitized RBCs.
-
Complement Activation: A fixed amount of normal human serum (as a source of complement) is mixed with varying concentrations of Pot-4.
-
Incubation: The sensitized RBCs are added to the serum/Pot-4 mixtures and incubated at 37°C to allow for complement activation and subsequent cell lysis.
-
Measurement of Hemolysis: The reaction is stopped, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
IC_50_ Calculation: The concentration of Pot-4 that causes 50% inhibition of hemolysis is determined and reported as the IC_50_ value.
Methodology for Alternative Pathway: The protocol is similar to the classical pathway assay, with the key difference being the use of rabbit red blood cells (which activate the alternative pathway directly) in a buffer containing Mg²⁺ and EGTA to chelate Ca²⁺ and block the classical pathway.
Conclusion
Pot-4 is a highly potent and specific inhibitor of complement C3. Its mechanism of action, centered on the steric hindrance of C3 convertase activity, provides a robust and comprehensive blockade of all three complement activation pathways. The quantitative data from binding and functional assays underscore its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of Pot-4 and other C3-targeted inhibitors for a range of complement-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compstatin | Complement | Tocris Bioscience [tocris.com]
Pot-4 TFA: A Technical Guide to a Potent C3 Complement Inhibitor in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, also known by its developmental code AL-78898A, is a synthetic cyclic peptide that functions as a potent and specific inhibitor of the complement component C3.[1][2][3] As a derivative of the well-characterized compstatin (B549462) family of peptides, Pot-4 has been a subject of significant interest in immunological research and drug development, particularly for its therapeutic potential in complement-mediated disorders.[4][5] The "TFA" designation refers to its formulation as a trifluoroacetate (B77799) salt, a common counterion for purified peptides used in research.[6] This technical guide provides a comprehensive overview of Pot-4 TFA, including its mechanism of action, quantitative data on related compounds, detailed experimental protocols, and visualizations of its role in the complement cascade.
Core Mechanism of Action: Inhibition of Complement C3
The complement system is a critical component of the innate immune system, and its activation converges on the cleavage of the central protein, C3. Pot-4 exerts its inhibitory effect by binding with high affinity to C3, preventing its cleavage into the pro-inflammatory and opsonizing fragments, C3a and C3b.[3][6] This action effectively halts the amplification of the complement cascade, regardless of the initial activation pathway (classical, lectin, or alternative).[2][7] By blocking the generation of C3a and C3b, this compound prevents the downstream events of the complement cascade, including the formation of the membrane attack complex (MAC), thereby mitigating inflammation and cell lysis.[8]
Quantitative Data
While specific binding affinity (Kd) and inhibitory concentration (IC50) values for this compound are not consistently reported in publicly available literature, data for closely related compstatin analogs provide a strong indication of its potency. Structure-activity relationship studies have been pivotal in the development of highly active compstatin derivatives.
| Compstatin Analog | Modification | Binding Affinity (Kd) to C3b | Inhibitory Potency (IC50) | Reference |
| Original Compstatin | - | ~2.3 nM | ~62 nM | [9] |
| 4(1MeW) (Pot-4 is an analog of this) | N-methylation at Trp-4 | Not explicitly stated for this specific analog, but analogs with this modification show significantly improved affinity. | Not explicitly stated for this specific analog, but analogs with this modification show significantly improved potency. | [2] |
| Cp20 | Backbone N-methylation and C-terminal substitution | Not explicitly stated | Not explicitly stated, but described as having significantly improved binding affinity and inhibitory potency. | [2] |
| Cp40 | Further optimized analog | Not explicitly stated | Not explicitly stated, but noted for high target affinity. | [5] |
Note: The table presents data for closely related compstatin analogs to provide a quantitative context for the potency of this class of inhibitors. Specific values for this compound may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the complement signaling cascade and a typical experimental workflow for its evaluation.
References
- 1. Complement System and Potential Therapeutics in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
The Role of Pot-4 Peptide in the Complement Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory diseases. Dysregulation of the complement cascade is implicated in a variety of disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of Pot-4, a second-generation compstatin (B549462) analog, and its role as a potent inhibitor of the central complement component C3. By binding to C3, Pot-4 effectively blocks the amplification of the complement cascade, thereby preventing the downstream inflammatory and lytic events. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this promising therapeutic peptide.
Introduction
The complement system is a complex network of plasma proteins that acts as a first line of defense against pathogens and cellular debris. It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of the central component, C3, into its active fragments, C3a and C3b. This step is a critical amplification point of the cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC).[1][2] While essential for immunity, uncontrolled complement activation can lead to host tissue damage and is a key driver in numerous autoimmune and inflammatory diseases.
Pot-4 is a synthetic, cyclic 13-amino acid peptide that belongs to the compstatin family of complement inhibitors.[2][3] It was developed as a second-generation analog with significantly improved inhibitory activity compared to the parent compstatin molecule.[3] Pot-4 specifically targets and binds to complement C3, preventing its cleavage by C3 convertases and thereby halting the progression of the complement cascade.[2][3] This targeted approach makes Pot-4 a promising therapeutic candidate for complement-mediated diseases, with its initial development focused on age-related macular degeneration (AMD).[4][5]
Mechanism of Action
Pot-4 functions as a direct inhibitor of complement C3. Its mechanism of action is centered on its high-affinity binding to C3, which sterically hinders the access of C3 convertases (C3bBb and C4b2a) to their substrate.[2] This protein-protein interaction prevents the cleavage of C3 into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[6] By blocking this central step, Pot-4 effectively shuts down all three complement activation pathways and prevents the downstream generation of inflammatory mediators and the lytic MAC.
The pharmacologically active moiety of Pot-4 is the compstatin analog designated as 4(1MeW)7W.[2] The structure of Pot-4 is based on the compstatin backbone, featuring a disulfide bridge between cysteine residues at positions 2 and 12, which is crucial for its inhibitory activity.[3]
Figure 1: Pot-4's Mechanism of Action in the Complement Cascade.
Quantitative Data
The efficacy of Pot-4 and its parent compounds has been quantified through various in vitro assays. The data highlights the significant improvement in inhibitory potency of the second-generation compstatin analogs.
| Compound | Target | Binding Affinity (Kd) | IC50 (Classical Pathway) | IC50 (Alternative Pathway) | Reference |
| Pot-4 (4(1MeW)7W) | Human C3 | 15 nM | ~0.24 µM (estimated) | ~0.045 µM (estimated) | [3] |
| Compstatin (original) | Human C3 | 60-130 nM | 63 µM | 12 µM | [3][7] |
Note: The IC50 values for Pot-4 are estimated based on its reported 267-fold increased inhibitory potency compared to the original compstatin.[3]
Experimental Protocols
The characterization of Pot-4's activity relies on a suite of well-established biochemical and immunological assays. Below are detailed methodologies for the key experiments.
Solid-Phase Peptide Synthesis of Pot-4
Pot-4 and other compstatin analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[8][9]
Protocol:
-
Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin and subsequent amino acids by treating with a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. Activate the carboxyl group of the incoming amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cyclization: After the linear peptide chain is assembled, deprotect the cysteine side chains and induce intramolecular disulfide bond formation. This is typically achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Figure 2: Workflow for Solid-Phase Peptide Synthesis of Pot-4.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kd) of Pot-4 to its target, C3.
Protocol:
-
Chip Preparation: Use a sensor chip with a carboxymethylated dextran (B179266) surface (e.g., CM5 chip). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Immobilize purified human C3 onto the activated sensor chip surface via amine coupling. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.
-
Analyte Injection: Inject a series of concentrations of Pot-4 in a suitable running buffer (e.g., HBS-EP) over the C3-immobilized and reference flow cells.
-
Data Acquisition: Monitor the change in the refractive index in real-time as Pot-4 binds to and dissociates from the immobilized C3.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding response. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Hemolytic Assay for Complement Inhibition
This assay measures the ability of Pot-4 to inhibit the classical pathway of complement-mediated lysis of red blood cells.
Protocol:
-
Cell Preparation: Use antibody-sensitized sheep red blood cells (erythrocytes).
-
Serum Preparation: Use normal human serum as a source of complement.
-
Inhibition Assay: In a microtiter plate, serially dilute Pot-4 in a suitable buffer (e.g., gelatin veronal buffer with Ca2+ and Mg2+).
-
Incubation: Add a standardized amount of normal human serum to each well containing the diluted Pot-4 and incubate to allow for binding.
-
Lysis Induction: Add the antibody-sensitized sheep red blood cells to the wells and incubate at 37°C to allow for complement-mediated lysis.
-
Quantification: Stop the reaction by adding cold saline and pellet the remaining intact red blood cells by centrifugation.
-
Data Analysis: Measure the absorbance of the supernatant at a wavelength that detects released hemoglobin (e.g., 412 nm). Calculate the percentage of hemolysis inhibition for each Pot-4 concentration relative to a control with no inhibitor (0% inhibition) and a control with complete lysis (100% lysis). Determine the IC50 value, the concentration of Pot-4 that causes 50% inhibition of hemolysis, by fitting the data to a dose-response curve.[10]
Figure 3: Workflow for Hemolytic Assay to Determine IC50.
ELISA for C3b Deposition Inhibition
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of Pot-4 to inhibit the deposition of C3b on a surface, a key step in complement activation.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with an activator of the classical or alternative pathway (e.g., aggregated human IgG for the classical pathway).
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Inhibition: Prepare dilutions of Pot-4 in a buffer containing normal human serum.
-
Activation: Add the Pot-4/serum mixtures to the coated and blocked wells and incubate to allow for complement activation and C3b deposition.
-
Detection: Wash the plate to remove unbound components. Add a primary antibody that specifically detects C3b (e.g., a mouse anti-human C3b antibody).
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: After a final wash, add a chromogenic HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of C3b deposited. Calculate the percentage of inhibition for each Pot-4 concentration and determine the IC50 value.
Clinical Development
Pot-4 has been investigated in a Phase I clinical trial for the treatment of neovascular age-related macular degeneration (AMD) (ClinicalTrials.gov Identifier: NCT00473928).[4][5] The study was a first-in-human, open-label, dose-escalation trial designed to assess the safety and tolerability of a single intravitreal injection of Pot-4.[4] The results indicated that Pot-4 was safe and well-tolerated at all doses tested, with no drug-related serious adverse events or identifiable intraocular inflammation reported.[4][11]
Conclusion
Pot-4 is a potent, second-generation compstatin analog that effectively inhibits the complement cascade at the central C3 level. Its high-affinity binding to C3 prevents the amplification of all three complement pathways, making it a promising therapeutic agent for a range of complement-mediated diseases. The robust in vitro data, coupled with a favorable safety profile in early clinical trials, underscores the potential of Pot-4 as a targeted therapy for inflammatory and degenerative disorders. Further clinical development is warranted to fully elucidate its therapeutic efficacy in various indications.
References
- 1. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lambris.com [lambris.com]
- 3. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity and Frequency Response of Biochemical Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Pot-4 Peptide: A Technical Guide to its Structure, Sequence, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, also known as APL-1, is a synthetic cyclic peptide that acts as a potent inhibitor of the complement system, a critical component of the innate immune system. As a derivative of the compstatin (B549462) family of peptides, Pot-4 specifically targets complement component C3, a central protein in all three complement activation pathways (classical, lectin, and alternative). By binding to C3 and preventing its cleavage into its active fragments, C3a and C3b, Pot-4 effectively halts the downstream inflammatory cascade. This mechanism of action has positioned Pot-4 as a promising therapeutic agent for complement-mediated diseases, with a primary focus on the treatment of age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the Pot-4 peptide.
Structure and Sequence
Pot-4 is a second-generation analog of compstatin, a 13-amino acid peptide originally identified through phage display technology. The development of Pot-4 involved strategic modifications to the parent compstatin sequence to enhance its inhibitory activity and pharmacokinetic properties.
The core structure of compstatin is a cyclic peptide constrained by a disulfide bond between two cysteine residues. Pot-4 is a derivative of the compstatin analog known as Cp05. The likely amino acid sequence of Pot-4 is:
Ac-Ile-[Cys-Val-(1Me)Trp-Gln-Asp-Trp-Gly-Ala-His-Arg-Cys]-Thr-NH₂
Key Structural Features:
-
Cyclic Core: A disulfide bridge between the cysteine residues at positions 2 and 12 of the core sequence creates a constrained cyclic structure, which is essential for its biological activity.
-
N-terminal Acetylation: The N-terminus is acetylated (Ac), which increases the peptide's stability by preventing degradation by exopeptidases.
-
C-terminal Amidation: The C-terminus is amidated (NH₂), another modification that enhances stability.
-
N-methylated Tryptophan: A key modification in Pot-4 is the presence of a methylated tryptophan at position 4 ((1Me)Trp). This non-proteinogenic amino acid significantly improves the peptide's binding affinity for C3.[1] The designation "4(1MeW)7W" also suggests a tryptophan at position 7.[2]
Quantitative Data
| Parameter | Compstatin (Original) | Second-Generation Analogs (Pot-4 class) | Reference |
| Binding Affinity (Kd) for C3b | Micromolar (µM) range | Low nanomolar (nM) to picomolar (pM) range | [3] |
| IC50 (Alternative Pathway) | 12 µM | Nanomolar (nM) to sub-nanomolar (nM) range | [4] |
Signaling Pathway Inhibition
Pot-4 exerts its therapeutic effect by inhibiting the central step of the complement activation cascade. The following diagram illustrates the point of intervention of Pot-4 in the complement pathway.
Caption: Pot-4 inhibits the cleavage of C3, a key step in the complement cascade.
Experimental Protocols
The synthesis and characterization of Pot-4 and related compstatin analogs typically involve the following methodologies.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Fmoc-Rink Amide MBHA resin is commonly used to generate the C-terminal amide.
-
Amino Acid Derivatives: Fmoc-protected amino acids are used, with appropriate side-chain protecting groups (e.g., Trt for Cys and His, Boc for Trp, Pbf for Arg).
-
Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are used to form the peptide bonds.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues, often through air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Peptide Synthesis and Purification:
Caption: A typical workflow for the synthesis and purification of Pot-4 peptide.
Characterization Methods
1. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct amino acid sequence and modifications.
2. High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak indicates a high degree of purity.
3. Amino Acid Analysis:
-
To confirm the amino acid composition of the peptide, it is hydrolyzed into its constituent amino acids, which are then quantified.
Functional Assays
1. C3 Binding Affinity Measurement:
-
Surface Plasmon Resonance (SPR): This technique is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of Pot-4 to its target, C3 or its fragment C3b.
2. Complement Inhibition Assay:
-
Hemolytic Assay: This is a classic functional assay to measure the ability of Pot-4 to inhibit the complement-mediated lysis of red blood cells. The concentration of the peptide that causes 50% inhibition of hemolysis (IC50) is determined.
Conclusion
Pot-4 is a highly promising therapeutic peptide with a well-defined mechanism of action targeting a central component of the complement system. Its optimized structure and sequence confer high potency and stability, making it a strong candidate for the treatment of age-related macular degeneration and potentially other complement-mediated disorders. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and functional evaluation of this important class of therapeutic peptides. Further research and clinical development will continue to elucidate the full therapeutic potential of Pot-4.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. lambris.com [lambris.com]
- 3. Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170173107A1 - Compstatin Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
The Discovery and Development of Pot-4: A Compstatin Analog Targeting Complement C3 for Age-Related Macular Degeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, has been increasingly implicated in the pathogenesis of various inflammatory and autoimmune diseases. Dysregulation of this cascade is a key driver in the progression of age-related macular degeneration (AMD), a leading cause of irreversible blindness in the elderly.[1] This has led to the development of therapeutic strategies aimed at modulating complement activity. One of the most promising targets is complement component C3, the central protein where all three pathways of the complement cascade converge.[2][3] Pot-4 (also known as AL-78898A), a synthetic peptide analog of compstatin (B549462), emerged as a potent and specific inhibitor of C3, offering a targeted approach to quell the inflammatory processes underlying AMD.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Pot-4.
The Genesis of Pot-4: From Phage Display to a Potent Compstatin Analog
The story of Pot-4 begins with the discovery of its parent compound, compstatin, a 13-residue cyclic peptide identified through phage-display library screening for its ability to bind to C3b.[6] The initial compstatin peptide demonstrated inhibitory activity against both the classical and alternative complement pathways.[6] Subsequent structure-activity relationship (SAR) studies focused on enhancing its binding affinity and inhibitory potency. These efforts involved a combination of chemical modifications, biophysical analysis, and computational modeling.[6]
A significant breakthrough came with the understanding of the hydrophobic interactions and hydrogen bonding at key positions within the peptide sequence.[6] Modifications, such as the introduction of non-proteinogenic amino acids and N-methylation of the peptide backbone, led to the development of analogs with dramatically improved activity.[7][8] One such analog, displaying a 264-fold increase in potency over the original peptide, laid the groundwork for the development of Pot-4.[7] Pot-4 was specifically developed by Potentia Pharmaceuticals for the local treatment of AMD via intravitreal injection, a delivery route designed to maximize ocular concentration and minimize systemic exposure.[2]
Mechanism of Action: Halting the Complement Cascade at its Core
Pot-4 exerts its therapeutic effect by binding with high affinity to complement component C3, preventing its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[2][3][4] This action effectively shuts down the amplification loop of the alternative pathway and the downstream events of all three complement pathways, including the formation of the membrane attack complex (MAC).[2][3] By inhibiting C3, Pot-4 mitigates local inflammation, reduces tissue damage, and downregulates angiogenic factors like vascular endothelial growth factor (VEGF), which are implicated in the neovascular ("wet") form of AMD.[2][3]
The following diagram illustrates the central role of C3 in the complement cascade and the inhibitory action of Pot-4.
Quantitative Data on Compstatin Analogs
Table 1: Binding Affinity of Compstatin Analogs to C3/C3b
| Analog | Modification | KD (nM) | Reference |
| Original Compstatin | - | ~130 | [6] |
| [Trp(Me)4]-Ac-compstatin | N-methylation at position 4 | - | [7] |
| Ac-I--INVALID-LINK--I-NH2 | N-methylation scan | 2.3 | [7] |
| Cp20 | Backbone N-methylation | 2.3 | [2] |
| Cp40 | N-terminus extension of Cp20 | 0.5 | [8] |
| ABM2-Cp20 | N-terminal albumin-binding moiety | 0.15 | [2] |
Table 2: Inhibitory Potency of Compstatin Analogs
| Analog | IC50 (nM) | Assay | Reference |
| Original Compstatin | 12,000 (AP), 63,000 (CP) | Hemolytic Assay | [6] |
| [Trp(Me)4]-Ac-compstatin | 205 | Complement Inhibition | [7] |
| Ac-I--INVALID-LINK--I-NH2 | 62 | Complement Inhibition | [7] |
| CG001 (C3b-targeted) | 4.71 (CP), 2.52 (LP), 0.83 (AP) | Wieslab Assay | [9] |
| APL-1030 (Nanofitin) | 110.8 (CP), 291.3 (AP) | Wieslab Assay | [10] |
Experimental Protocols
The development and characterization of Pot-4 and other compstatin analogs rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of compstatin analogs to C3 and its fragments.
Methodology:
-
Immobilization: Biotinylated compstatin analog is immobilized on a streptavidin-coated sensor chip.
-
Analyte Injection: Purified native C3, C3b, or C3c at various concentrations is injected over the sensor surface.
-
Data Acquisition: The change in resonance units (RU) is monitored over time to generate sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is calculated as koff/kon.
Hemolytic Assay for Complement Inhibition
Objective: To measure the inhibitory activity of compstatin analogs on the classical and alternative pathways of the complement system.
Methodology:
-
Classical Pathway:
-
Antibody-sensitized sheep red blood cells (RBCs) are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of the compstatin analog.
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.
-
-
Alternative Pathway:
-
Rabbit RBCs (which activate the alternative pathway) are incubated with normal human serum in the presence of varying concentrations of the compstatin analog.
-
The subsequent steps are the same as for the classical pathway.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of hemolysis, is calculated.
The following diagram outlines the general workflow for evaluating a compstatin analog.
Preclinical and Clinical Development of Pot-4
Prior to human trials, compstatin analogs underwent evaluation in non-human primate models, which have a complement system highly homologous to humans.[2] These studies are crucial for assessing in vivo efficacy and safety. Various animal models of AMD, including those with induced choroidal neovascularization, are available to test novel therapeutics.[1][11][12]
Pot-4 entered a Phase I clinical trial (NCT00473928) to assess its safety and tolerability in patients with neovascular AMD.[3][5]
Table 3: Overview of the Pot-4 Phase I Clinical Trial (NCT00473928)
| Parameter | Description |
| Study Design | Prospective, first-in-human, uncontrolled, non-randomized, single-masked, single dose escalation study.[5] |
| Patient Population | Patients older than 50 years with active choroidal neovascularization secondary to AMD.[5] |
| Intervention | Single 50 µl intravitreal injection of Pot-4.[5] |
| Dosage | Dose escalation ranging from 1 to 1050 µ g/dose .[5] |
| Primary Outcome | Safety and tolerability, assessed by detailed eye exams, laboratory tests, and monitoring for adverse events.[5] |
The preliminary results of the Phase I trial were positive, indicating that intravitreal Pot-4 was safe and well-tolerated in patients treated with up to 450 µ g/dose .[5] No serious adverse events or identifiable intraocular inflammation were reported.[5] While a significant improvement in Best Corrected Visual Acuity (BCVA) was not observed, there was also no significant loss of vision.[5] These safety findings supported the progression of Pot-4 to larger, randomized clinical trials to further define its efficacy profile.[5] Subsequently, Pot-4 advanced to Phase II clinical trials for exudative AMD.[8]
Conclusion and Future Perspectives
The development of Pot-4 represents a significant advancement in the targeted therapy of AMD. By specifically inhibiting C3, Pot-4 addresses a central pathogenic mechanism of the disease. The favorable safety profile observed in the Phase I clinical trial is a crucial milestone. While the journey of a drug from bench to bedside is long and challenging, the story of Pot-4 and the broader family of compstatin analogs highlights the power of rational drug design and a deep understanding of disease biology. Future research will likely focus on optimizing delivery methods to ensure sustained therapeutic levels in the eye and further exploring the efficacy of C3 inhibition in both the neovascular and atrophic forms of AMD. The continued development of potent and specific complement inhibitors like Pot-4 holds great promise for patients at risk of vision loss from this debilitating disease.
References
- 1. Animal models of age related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lambris.com [lambris.com]
- 9. CG001, a C3b-targeted complement inhibitor, blocks 3 complement pathways: development and preclinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of new animal models for retinal degenerations | ANU School of Medicine and Psychology [medicine-psychology.anu.edu.au]
- 12. Animal models of age-related macular degeneration and their translatability into the clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pot-4 TFA Salt: Properties, Characteristics, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pot-4 trifluoroacetate (B77799) (TFA) salt, a potent complement C3 inhibitor. It covers its core physicochemical properties, mechanism of action, and critical experimental methodologies relevant to its study and development. The document is intended to serve as a detailed resource for professionals engaged in complement system research and therapeutic development.
Core Properties of Pot-4 TFA Salt
Pot-4, also known as AL-78898A, is a synthetic cyclic peptide derived from Compstatin, engineered for potent inhibition of the complement system.[1][2][3] It is most commonly supplied as a trifluoroacetate (TFA) salt, a consequence of the use of trifluoroacetic acid during its synthesis and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] Understanding the properties of both the Pot-4 peptide and its TFA counterion is crucial for accurate experimental design and interpretation.
Physicochemical Data
The fundamental chemical and physical properties of this compound salt are summarized below. This data is essential for calculating molar concentrations, preparing stock solutions, and ensuring proper handling.
| Property | Value | Source(s) |
| Synonyms | AL-78898A TFA | [1][2][3] |
| Molecular Formula | C74H103F3N22O20S2 | [3][7] |
| Molecular Weight | 1741.87 g/mol | [3][7] |
| Appearance | White to off-white powder | Generic peptide property |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the peptide. The following conditions are recommended based on supplier data.
| Condition | Duration | Temperature | Source(s) |
| Powder | 2 years | -20°C | [3][7] |
| In DMSO | 2 weeks | 4°C | [3][7] |
| In DMSO | 6 months | -80°C | [3][7] |
Mechanism of Action: C3-Targeted Complement Inhibition
The complement system is a cornerstone of innate immunity, and its dysregulation is implicated in numerous inflammatory and degenerative diseases, including age-related macular degeneration (AMD).[8][9] Pot-4 exerts its therapeutic potential by targeting the central component of this cascade, complement C3.
Pot-4 is a specific inhibitor that binds directly to C3.[9][10] This binding sterically hinders the cleavage of C3 into its active fragments, C3a (anaphylatoxin) and C3b (opsonin), by C3 convertases.[1][10] As C3 is the convergence point for all three complement activation pathways (Classical, Lectin, and Alternative), its inhibition effectively halts the amplification of the inflammatory cascade and the formation of downstream effectors like the Membrane Attack Complex (MAC).[9][10][11]
The Trifluoroacetate (TFA) Counterion: A Critical Consideration
The "TFA salt" designation is not trivial; the trifluoroacetate counterion can significantly influence experimental outcomes. TFA is a strong acid used to cleave the peptide from the synthesis resin and as an ion-pairing agent during HPLC purification.[5][12] While lyophilization removes free TFA, residual counterions remain electrostatically bound to positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide.[6][12]
Key Implications for Researchers:
-
Biological Activity: Residual TFA has been shown to have its own biological effects. It can inhibit cell proliferation in osteoblast and chondrocyte cultures at concentrations as low as 10 nM and may act as an allosteric modulator of certain receptors.[5][13] This can lead to misinterpretation of the peptide's intrinsic activity.
-
Physicochemical Properties: The presence of TFA can alter a peptide's solubility, secondary structure, and apparent mass.[6]
-
Regulatory Perspective: For therapeutic development, TFA salts are often viewed less favorably by regulatory bodies than acetate (B1210297) or hydrochloride (HCl) salts.[14] Therefore, early consideration of salt form exchange is prudent.
Key Experimental Protocols
This section details methodologies for the clinical evaluation of Pot-4 and for the essential laboratory procedures of analyzing and exchanging the TFA counterion.
Clinical Evaluation: Phase I Safety Trial Workflow
Pot-4 was the first complement inhibitor tested in patients for AMD.[8] A Phase I clinical trial (NCT00473928) was conducted to evaluate the safety and tolerability of its intravitreal administration.[8][9] The study concluded that intravitreal Pot-4 is safe and well-tolerated, supporting further clinical investigation.[8]
Protocol Summary (NCT00473928):
-
Patient Selection: Patients over 50 years old with active or prior choroidal neovascularization secondary to AMD were enrolled.[8]
-
Study Design: A prospective, first-in-human, uncontrolled, non-randomized, single-masked, single-dose escalation study.[8]
-
Administration: A single 50 µL intravitreal injection of Pot-4 was administered.[8]
-
Dosing: The study employed a dose-escalation design, with doses ranging from 1 to 1050 µg.[8]
-
Endpoints: The primary endpoints were safety and tolerability, assessed through clinical signs, ophthalmic examinations, and laboratory results.[8]
Analysis and Exchange of the TFA Counterion
For many biological assays and for advancing a drug candidate, it is necessary to quantify and/or remove the TFA counterion.
TFA Quantification via Ion Chromatography (IC): An established method for determining the concentration of TFA in peptide samples involves IC with suppressed conductivity detection.[15]
-
Equipment: A Dionex DX 500 system or equivalent with a GP40 Gradient Pump and suppressed conductivity detection.[15]
-
Column: IonPac® AS14 Analytical (4 mm) and AG14 Guard (4 mm) columns.[15]
-
Eluent: 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate.[15]
-
Flow Rate: 1.2 mL/minute.[15]
-
Sample Preparation: Dissolve the peptide sample in deionized water to a known concentration (e.g., 40 µg/mL).[15]
-
Standard Preparation: Prepare stock standards of sodium trifluoroacetate in deionized water and dilute to create a calibration curve.[15]
-
Analysis: Inject 10 µL of the sample and standards. Quantify TFA based on the peak area against the standard curve.[15]
Protocol for TFA to HCl Salt Exchange: This is a common and effective method to replace TFA with the more biologically compatible chloride ion.[6][16][17]
-
Dissolution: Dissolve the peptide TFA salt in 100 mM HCl at a concentration of approximately 1 mg/mL.[17]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate ion exchange.[17]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, lyophilizable powder.[17]
-
Lyophilization: Lyophilize the frozen solution overnight until all solvent is removed.[17]
-
Repetition: To ensure complete exchange, repeat the cycle of dissolution in 100 mM HCl, freezing, and lyophilization at least two more times.[6][17] The final product is the peptide hydrochloride salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (AL-78898A TFA) | Complement System | | Invivochem [invivochem.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. genscript.com [genscript.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. lambris.com [lambris.com]
- 11. With complements: C3 inhibition in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 13. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lifetein.com [lifetein.com]
- 17. peptide.com [peptide.com]
The Binding Affinity of Pot-4 to Complement C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of Pot-4, a promising therapeutic agent, to its target, complement component 3 (C3). Pot-4, a synthetic peptide analog of compstatin (B549462), is a potent inhibitor of the complement system, a crucial part of the innate immune response. Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases, making C3 a key therapeutic target. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways involved in the Pot-4:C3 interaction.
Quantitative Binding Affinity Data
The binding affinity of Pot-4 for complement C3 has been characterized using various biophysical techniques. The data presented below is for the compstatin analog 4(1MeW), which has been identified as Pot-4. The primary method for determining these kinetic parameters is Surface Plasmon Resonance (SPR), which allows for real-time monitoring of the binding and dissociation events between an immobilized ligand (C3b) and an analyte (Pot-4).
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 0.5 nM | Surface Plasmon Resonance (SPR) | [1] |
| Association Rate Constant (kon) | 4.1 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Dissociation Rate Constant (koff) | 2.0 x 10-4 s-1 | Surface Plasmon Resonance (SPR) | [1] |
| Inhibitory Concentration (IC50) | ~10 µM (Classical Pathway) | Hemolytic Assay | [2] |
Signaling Pathway and Mechanism of Action
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of C3 into its active fragments, C3a and C3b, by an enzyme complex called C3 convertase. C3b plays a central role in amplifying the complement cascade and opsonizing pathogens for phagocytosis, while C3a is an inflammatory mediator.
Pot-4 exerts its inhibitory effect by binding directly to C3 and C3b. This binding sterically hinders the interaction between C3 and C3 convertase, thereby preventing the cleavage of C3. By blocking this central step, Pot-4 effectively shuts down all downstream effector functions of the complement system.
References
Unraveling the Role of Pot-4 in Age-Related Macular Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Age-related macular degeneration (AMD) stands as a leading cause of irreversible vision loss in the elderly. The complement cascade, a crucial component of the innate immune system, has been strongly implicated in the pathogenesis of both atrophic ("dry") and neovascular ("wet") AMD. Pot-4, a synthetic peptide, has emerged as a promising therapeutic candidate by specifically targeting and inhibiting complement component C3, a central protein in the complement cascade. This technical guide provides a comprehensive overview of the function of Pot-4 in AMD research, summarizing available clinical trial data, detailing relevant experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.
Introduction
The dysregulation of the complement system is a key driver of inflammation and tissue damage in the retina, contributing to the progressive nature of AMD.[1] Pot-4 is a novel complement inhibitor designed to block the complement cascade at a critical juncture, the cleavage of C3.[2] By binding to C3, Pot-4 prevents its activation and the subsequent downstream inflammatory and lytic pathways.[2][3] This targeted approach holds the potential to mitigate the chronic inflammation and cell damage that characterize AMD, offering a therapeutic strategy for both forms of the disease.
Data Presentation: Phase I Clinical Trial (ASaP Study)
Pot-4 was evaluated in a Phase I, open-label, multi-center, single escalating dose clinical trial known as the ASaP (Assessment of Safety of Intravitreal POT-4 Therapy for Patients with Neovascular Age-Related Macular Degeneration) study (NCT00473928).[2][4] While detailed quantitative data from this trial are not extensively published in peer-reviewed literature, the following table summarizes the key design aspects and reported outcomes based on publicly available information.
| Parameter | Description |
| Study Design | Open-label, multi-center, single escalating dose |
| Patient Population | Patients with neovascular (wet) Age-Related Macular Degeneration |
| Intervention | Single intravitreal injection of Pot-4 |
| Primary Endpoint | Safety and tolerability of Pot-4 |
| Reported Safety Outcomes | Pot-4 was reported to be safe and well-tolerated. No drug-related serious adverse events were observed. No identifiable intraocular inflammation was reported. |
| Reported Efficacy Outcomes | A significant improvement in Best Corrected Visual Acuity (BCVA) was not identified; however, no significant loss of vision was reported. |
| Pharmacokinetics | Significant and sustained levels of Pot-4 were measured in the serum of subjects who received the highest dose. The formulation was designed for sustained therapeutic ocular levels for several months after a single injection. |
Note: The absence of published, peer-reviewed data with specific statistical analysis limits a more in-depth quantitative assessment. The information presented is based on press releases and clinical trial registry information.
Mechanism of Action: Inhibition of the Complement Cascade
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central protein, C3, into C3a and C3b. Pot-4 exerts its therapeutic effect by binding to C3 and preventing this pivotal step.
Signaling Pathway of the Complement Cascade and Pot-4 Inhibition
Caption: Pot-4 inhibits the central C3 protein of the complement cascade.
Experimental Workflow for Assessing Pot-4 Activity
Caption: Workflow for evaluating Pot-4 from in vitro studies to clinical trials.
Experimental Protocols
Detailed experimental protocols for the Pot-4 clinical trial are not publicly available. However, based on standard methodologies for evaluating complement inhibitors, the following outlines the principles of key assays that were likely employed.
Hemolytic Assay for Complement Inhibition
-
Principle: This assay measures the ability of a complement inhibitor to prevent the lysis of antibody-sensitized red blood cells (erythrocytes) by the classical complement pathway. The degree of hemolysis is quantified by measuring the release of hemoglobin spectrophotometrically.
-
General Procedure:
-
Sheep red blood cells are sensitized with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).
-
A source of complement (e.g., normal human serum) is pre-incubated with varying concentrations of Pot-4 or a vehicle control.
-
The sensitized red blood cells are added to the serum-inhibitor mixture.
-
The reaction is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped, and the cells are pelleted by centrifugation.
-
The absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 412 nm) to determine the extent of hemolysis.
-
The concentration of Pot-4 that inhibits 50% of the hemolytic activity (CH50) is calculated.
-
C3 Cleavage Assay (ELISA-based)
-
Principle: This assay quantifies the generation of C3 cleavage products (e.g., C3a, C3b/iC3b/C3c) in the presence of a complement activator. The inhibitory effect of Pot-4 on C3 cleavage is then determined.
-
General Procedure:
-
Microtiter plates are coated with a complement-activating substance (e.g., zymosan for the alternative pathway, or an immune complex for the classical pathway).
-
Normal human serum, pre-incubated with various concentrations of Pot-4 or a vehicle control, is added to the wells.
-
The plates are incubated to allow for complement activation and C3 cleavage.
-
The wells are washed, and a detection antibody specific for a C3 cleavage product (e.g., anti-C3b) is added.
-
A secondary, enzyme-conjugated antibody is added, followed by a substrate to generate a colorimetric or chemiluminescent signal.
-
The signal intensity, which is proportional to the amount of C3 cleavage, is measured using a plate reader.
-
The IC50 value for Pot-4 inhibition of C3 cleavage is determined.
-
Pharmacokinetic Analysis
-
Principle: To determine the concentration of Pot-4 in biological fluids (e.g., serum) over time following administration. This is typically achieved using a highly sensitive and specific ligand-binding assay, such as an ELISA.
-
General Procedure:
-
Microtiter plates are coated with an antibody that specifically captures Pot-4.
-
Serum samples collected from clinical trial participants at various time points are added to the wells.
-
After incubation and washing, a second antibody that also binds to Pot-4 (often conjugated to an enzyme) is added.
-
A substrate is added to produce a measurable signal that is proportional to the concentration of Pot-4 in the sample.
-
A standard curve is generated using known concentrations of Pot-4 to quantify the drug levels in the patient samples.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) are then calculated.
-
Conclusion
Pot-4 represents a targeted therapeutic approach for the treatment of AMD by inhibiting the central component of the complement cascade, C3. Early clinical data from the Phase I ASaP study suggest a favorable safety profile for intravitreal administration. While the lack of detailed, publicly available quantitative data from this trial limits a comprehensive assessment of its efficacy and pharmacokinetics, the mechanism of action of Pot-4 remains a compelling strategy for mitigating the inflammatory processes that drive AMD. Further clinical development and publication of detailed trial results are necessary to fully elucidate the therapeutic potential of Pot-4 in the management of this debilitating disease. Researchers and clinicians in the field of ophthalmology and drug development should continue to monitor the progress of C3 inhibitors as a promising class of therapeutics for AMD.
References
- 1. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Potentia Pharmaceuticals, Inc.' Drug Candidate for Age-Related Macular Degeneration Shows Positive Safety Profile in Phase I Clinical Trial AMD Patients Treated with POT-4 Demonstrate No Adverse Toxic Effects - BioSpace [biospace.com]
- 4. ophthalmologyweb.com [ophthalmologyweb.com]
An In-depth Technical Guide to the Biological Activity of Pot-4 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pot-4 trifluoroacetate (B77799), a potent synthetic cyclic peptide analog of compstatin (B549462), has emerged as a significant inhibitor of the complement system, a critical component of innate immunity. This document provides a comprehensive technical overview of the biological activity of Pot-4, focusing on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization. Pot-4's ability to bind to complement component C3 with high affinity prevents its cleavage and subsequent activation of all three complement pathways: classical, lectin, and alternative. This inhibitory action underscores its therapeutic potential in complement-mediated disorders, most notably age-related macular degeneration (AMD), for which it has been investigated in clinical trials.
Introduction
The complement system is a complex cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation can lead to inflammation and tissue damage in a variety of diseases. The central component of this cascade is C3, making it a prime target for therapeutic intervention. Pot-4, also known as 4(1MeW)7W compstatin, is a second-generation compstatin analog designed for enhanced inhibitory activity and stability. The trifluoroacetate salt form is a common result of the peptide synthesis and purification process. This guide delves into the specific biological functions of Pot-4, providing quantitative data and detailed experimental protocols for its assessment.
Mechanism of Action
Pot-4 exerts its biological effect by directly targeting and inhibiting the central component of the complement system, C3. The core mechanism involves:
-
High-Affinity Binding: Pot-4 binds with high affinity to both native C3 and its activated fragment, C3b.[1][2]
-
Inhibition of C3 Cleavage: By binding to C3, Pot-4 sterically hinders the access of C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway) to their substrate.[3][4] This prevents the proteolytic cleavage of C3 into its active fragments, C3a (an anaphylatoxin) and C3b (an opsonin).
-
Broad-Spectrum Complement Inhibition: As the cleavage of C3 is the convergence point of all three complement activation pathways, its inhibition by Pot-4 effectively shuts down the entire downstream cascade, preventing the formation of the membrane attack complex (MAC) and the inflammatory responses mediated by complement activation products.[3][4]
The following diagram illustrates the central role of C3 in the complement cascade and the inhibitory action of Pot-4.
Quantitative Biological Activity
The biological activity of Pot-4 has been quantified through various in vitro assays, demonstrating its high potency as a complement inhibitor.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to C3 | 15 nM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 (Alternative Pathway) | ~45 nM (estimated) | Hemolytic Assay | [2][5] |
| Potency Increase | 267-fold increase compared to original compstatin | Hemolytic Assay | [1] |
Note: The IC50 value for the alternative pathway is estimated based on the reported 267-fold increase in potency compared to the original compstatin, which has an IC50 of 12 µM for the alternative pathway.[1][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of Pot-4 and other compstatin analogs.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is utilized to measure the real-time interaction between Pot-4 and its target, C3, providing kinetic and affinity data.
Workflow Diagram:
References
- 1. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. lambris.com [lambris.com]
- 4. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pot-4 (AMY-101): A C3-Targeted Therapeutic Agent for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pot-4, also known as AMY-101, is a potent and selective inhibitor of the complement component C3. As a member of the compstatin (B549462) family of cyclic peptides, Pot-4 represents a promising therapeutic agent for a range of inflammatory diseases driven by inappropriate or excessive activation of the complement system. By targeting the central protein of the complement cascade, Pot-4 effectively blocks all three pathways of complement activation—classical, lectin, and alternative—thereby preventing the downstream generation of pro-inflammatory mediators and cellular damage. This technical guide provides a comprehensive overview of Pot-4, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and a discussion of its therapeutic potential.
Introduction to Pot-4 and the Complement System
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its dysregulation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The complement cascade is initiated through three main pathways: the classical pathway (CP), the lectin pathway (LP), and the alternative pathway (AP). All three pathways converge at the cleavage of complement component C3, a pivotal event that leads to the generation of potent inflammatory mediators, such as the anaphylatoxin C3a, and the opsonin C3b, which further amplifies the cascade.[2]
Pot-4 is a synthetic cyclic peptide designed to specifically bind to C3 and inhibit its cleavage by C3 convertases.[3][4] This targeted inhibition at a central point in the complement cascade makes Pot-4 a compelling therapeutic candidate for a wide array of inflammatory conditions.[5]
Mechanism of Action
Pot-4 exerts its therapeutic effect by binding to complement C3, sterically hindering its access to the C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[2] This protein-protein interaction prevents the proteolytic cleavage of C3 into its active fragments, C3a and C3b.[5][6] Consequently, the downstream inflammatory events, including the release of anaphylatoxins, opsonization of cells for phagocytosis, and the formation of the membrane attack complex (MAC), are all effectively blocked.[2]
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Potentia Pharmaceuticals, Inc.' Drug Candidate for Age-Related Macular Degeneration Shows Positive Safety Profile in Phase I Clinical Trial AMD Patients Treated with POT-4 Demonstrate No Adverse Toxic Effects - BioSpace [biospace.com]
- 5. amyndas.com [amyndas.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Pot-4 Peptide TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, a synthetic cyclic peptide, is a potent and specific inhibitor of complement component C3. As a derivative of compstatin, Pot-4 binds to C3 and prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[1] This inhibitory action at a central point of the complement cascade effectively blocks all three pathways of complement activation (classical, lectin, and alternative).[2] Due to its targeted mechanism, Pot-4 is under investigation as a therapeutic agent for diseases driven by complement overactivation, most notably age-related macular degeneration (AMD).[2][3]
These application notes provide a detailed protocol for the reconstitution, handling, and storage of Pot-4 peptide trifluoroacetate (B77799) (TFA) salt. Additionally, protocols for optional TFA removal are included for applications sensitive to TFA.
Data Presentation
The following table summarizes the key quantitative data for the reconstitution and storage of Pot-4 peptide TFA salt.
| Parameter | Recommended Value/Condition | Notes |
| Reconstitution Solvents | Sterile deionized water, DMSO, or 0.9% Saline | Choice of solvent depends on the experimental requirements. For in vivo studies, sterile saline is recommended.[4] |
| Initial Concentration | 1-10 mg/mL | Preparing a concentrated stock solution is recommended to minimize the impact of pipetting errors. |
| Storage of Lyophilized Peptide | -20°C or -80°C | Long-term storage in a desiccated environment is crucial for stability.[5] |
| Storage of Stock Solution | -20°C or -80°C | Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles.[5] |
| Short-term Storage of Solution | 2-8°C | For immediate use, reconstituted peptide can be stored at 2-8°C for a few days. |
| pH of Final Solution | 5.0 - 7.0 | Optimal pH range for peptide stability in aqueous solutions. |
Experimental Protocols
Protocol 1: Reconstitution of Pot-4 Peptide TFA Salt
This protocol describes the standard procedure for reconstituting lyophilized Pot-4 peptide TFA salt for general in vitro and in vivo applications.
Materials:
-
Lyophilized Pot-4 peptide TFA salt vial
-
Sterile, high-purity deionized water, dimethyl sulfoxide (B87167) (DMSO), or sterile 0.9% saline
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Pot-4 peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the container.
-
Solvent Addition: Carefully add the desired volume of the chosen solvent (sterile water, DMSO, or saline) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication for a few minutes may be beneficial. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Trifluoroacetic Acid (TFA) Removal via HCl Exchange
For cell-based assays or other sensitive applications where TFA may be cytotoxic or interfere with the experiment, the TFA counter-ions can be exchanged for hydrochloride (HCl).[6][7]
Materials:
-
Reconstituted Pot-4 peptide in water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer (freeze-dryer)
-
Sterile microcentrifuge tubes
Procedure:
-
Initial Dissolution: Dissolve the Pot-4 peptide TFA salt in sterile, deionized water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution rapidly (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize overnight until all the solvent is removed.
-
Repeat Cycles: To ensure complete TFA removal, repeat steps 1-4 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the resulting Pot-4 peptide HCl salt in the desired sterile buffer or solvent for your experiment.
Visualizations
Caption: Workflow for the reconstitution of Pot-4 peptide TFA salt.
Caption: Pot-4 peptide's mechanism of action in the complement pathway.
References
- 1. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. POT-4 TFA (AL-78898A TFA) | Complement System | | Invivochem [invivochem.com]
Application Notes and Protocols for Pot-4 TFA Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, a derivative of the compstatin (B549462) family of cyclic peptides, is a potent inhibitor of the complement system, specifically targeting complement component C3.[1][2] By binding to C3, Pot-4 prevents its cleavage and subsequent activation, thereby blocking the downstream inflammatory cascade.[2][3] This mechanism of action makes Pot-4 a valuable tool for research in complement-mediated diseases, such as age-related macular degeneration.[1][3]
Pot-4 is frequently supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the peptide synthesis and purification process.[2][4] While essential for peptide stability and handling, residual TFA can interfere with in vitro biological assays, potentially causing cytotoxicity, altering cellular responses, or affecting the peptide's physicochemical properties.[4][5] Therefore, proper dissolution and handling of Pot-4 TFA are critical for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols for the dissolution of this compound for use in various in vitro assays, along with recommendations for minimizing potential interference from the TFA counterion.
Data Presentation: Solvent Compatibility and Recommended Concentrations
The choice of solvent for dissolving this compound depends on the requirements of the specific in vitro assay. The following table summarizes the recommended solvents, preparation of stock solutions, and important considerations.
| Solvent | Suitability for In Vitro Assays | Recommended Stock Concentration | Protocol and Considerations |
| High-Purity Water or PBS | Suitable for many assays, including ELISA.[6] | 1-5 mg/mL | Briefly centrifuge the vial to pellet the lyophilized powder. Dissolve in sterile, high-purity water or phosphate-buffered saline (PBS). If using water for the stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before use.[1] Gentle vortexing or sonication can aid dissolution. For assays sensitive to pH changes, using a buffered solution like PBS is preferable. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Widely compatible with cell-based assays. | 10-25 mg/mL | Dissolve this compound in anhydrous, sterile-filtered DMSO. This is a good option for preparing high-concentration stock solutions. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7] |
| Dilute Acetic Acid | Can be used for basic peptides that are difficult to dissolve in water. | 1-2 mg/mL | If this compound does not readily dissolve in water, a small amount of 10-25% acetic acid can be used to aid solubilization, followed by dilution with the desired aqueous buffer.[2] Ensure the final pH is compatible with the assay. |
Experimental Protocols
Protocol 1: Reconstitution of this compound in Aqueous Buffer (Water or PBS)
This protocol is suitable for in vitro assays where an aqueous, buffered solution is required, such as ELISAs and other protein-based assays.
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
-
(Optional) 0.22 µm sterile syringe filter
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Dissolution: Add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Gently vortex the solution. If dissolution is slow, sonicate the vial in a water bath for a few minutes.
-
Sterilization (for aqueous stock solutions): If the stock solution will be stored and used over time, it is recommended to filter-sterilize it through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[1]
Protocol 2: Reconstitution of this compound in DMSO
This protocol is recommended for preparing high-concentration stock solutions for use in cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to collect all the powder at the bottom.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex thoroughly until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile tubes and store at -20°C or -80°C. DMSO solutions are generally stable for several months at these temperatures.
Considerations for TFA Interference and Removal
Residual TFA from peptide synthesis can impact the results of biological assays.[2][4] While lyophilization removes excess TFA, the counterions bound to the peptide remain. For most in vitro screening assays, the effects of residual TFA can be minimized by careful experimental design. However, for sensitive applications or in vivo studies, TFA removal may be necessary.
Minimizing TFA Interference:
-
pH Control: Ensure the final assay buffer has sufficient buffering capacity to maintain a stable pH, as TFA is acidic.
-
Control Experiments: Include a vehicle control (the final concentration of the dissolution solvent in the assay medium) and, if possible, a control with TFA at a concentration equivalent to that introduced with the peptide.
-
Low Peptide Concentration: Using the lowest effective concentration of Pot-4 will also minimize the concentration of TFA in the assay.
TFA Removal (Salt Exchange): For assays that are highly sensitive to TFA, a salt exchange can be performed to replace the TFA counterion with a more biocompatible one, such as acetate (B1210297) or hydrochloride.[2][8] This is typically achieved through ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid (e.g., HCl).[8][9]
Protocol 3: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging TFA for chloride ions.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution
-
High-purity water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in 100 mM HCl.[8]
-
Incubation: Allow the solution to stand at room temperature for approximately 1 minute.[8]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[8]
-
Lyophilization: Lyophilize the frozen solution until all the liquid has been removed to obtain the peptide hydrochloride salt.[8]
-
Repetition: For complete exchange, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in the HCl solution.[2]
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Pot-4 signaling pathway of complement C3 inhibition.
References
- 1. New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. New Compstatin Peptides Containing N‑Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compstatin Family Peptides Inhibit Complement Activation by Drusen-Like Deposits in Human Retinal Pigmented Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pot-4 Peptide Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, also known as AL-78898A, is a synthetic, cyclic peptide that acts as a potent inhibitor of the complement system.[1] A derivative of the compstatin (B549462) family of peptides, Pot-4 specifically targets complement component C3, the central protein of the complement cascade.[1][2] By binding to C3, Pot-4 effectively blocks its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[1] This inhibition prevents the downstream amplification of the complement cascade, which is implicated in the pathology of various inflammatory and autoimmune diseases.[2]
The targeted mechanism of Pot-4 makes it a valuable tool for research into complement-mediated disorders. It has been investigated for therapeutic use in conditions such as age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH).[2][3][4] These application notes provide detailed protocols for the preparation and storage of Pot-4 peptide solutions to ensure its stability and efficacy in research and development settings.
Mechanism of Action: Inhibition of the Complement Cascade
The complement system is a critical component of the innate immune system that can be activated through three main pathways: the classical, lectin, and alternative pathways.[5] All three pathways converge at the formation of a C3 convertase enzyme, which cleaves C3 into C3a and C3b.[5][6][7] This step is a major amplification point in the cascade. Pot-4 exerts its inhibitory effect by binding to C3 and preventing this cleavage, thereby halting the progression of the complement cascade.[2]
Caption: Pot-4 inhibits the central step of the complement cascade.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the preparation and storage of Pot-4 peptide.
Table 1: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, away from light.[8][9][10] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] Keep sealed to protect from moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] Keep sealed to protect from moisture.[1] |
| Working Solution | -20°C | Weeks (general peptide guidance) | For in vivo use, fresh preparation is recommended.[1][8] |
Table 2: Solution Preparation Parameters
| Parameter | Value/Recommendation |
|---|---|
| Stock Solution Solvent | DMSO |
| Recommended Stock Concentration | 1-25 mg/mL (application dependent) |
| In Vivo Formulation Solvents | DMSO, PEG300, Tween-80, Saline |
| Final In Vivo Concentration Example | 2.5 mg/mL |
| Filtration | Use a 0.22 µm filter for sterile applications.[1] |
Experimental Protocols
4.1 Handling Lyophilized Pot-4 Peptide
Lyophilized peptides are hygroscopic and should be handled with care to maintain their stability.[8]
-
Before opening, allow the vial of lyophilized Pot-4 to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.[8][10]
-
Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh the desired amount of peptide quickly in a clean environment.
-
Tightly reseal the vial and store it at -20°C or -80°C, protected from light.[10]
4.2 Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL in DMSO)
This protocol is suitable for preparing a stock solution for further dilution into aqueous buffers for in vitro assays.
Materials:
-
Lyophilized Pot-4 peptide
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve the desired concentration. For example, to make a 10 mg/mL stock solution from 1 mg of peptide, you would need 100 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial containing the lyophilized Pot-4 peptide.
-
Vortex gently or sonicate briefly to ensure the peptide is completely dissolved.[11] The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9][12]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Caption: Workflow for preparing a Pot-4 stock solution.
4.3 Protocol for Preparation of an In Vivo Suspension (2.5 mg/mL)
This protocol is adapted from a formulation for a suspended solution suitable for oral or intraperitoneal injection.[1] Note: For in vivo experiments, it is highly recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
Pot-4 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (to prepare 1 mL of 2.5 mg/mL suspension):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL Pot-4 stock solution in DMSO to the PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation occurs, gentle heating or sonication may be used to aid dissolution.[1] This protocol yields a final concentration of 2.5 mg/mL Pot-4 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
General Stability and Storage Considerations
-
Lyophilized Form: Pot-4 is most stable as a lyophilized powder. When stored correctly at -20°C or -80°C in a dry, dark environment, it can be stable for years.[9][10]
-
In Solution: Peptides are less stable in solution compared to their lyophilized form.[8] The stability is dependent on the peptide sequence, solvent, and pH. Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly susceptible to degradation in solution.[8][10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and should be avoided.[9][12] Aliquoting stock solutions is the best practice to mitigate this.
-
pH: The pH of the solution can impact peptide stability. For many peptides, a slightly acidic pH (e.g., 5-6) is preferable for storage in aqueous buffers.[10]
-
Working Solutions: For in vitro assays, dilute the DMSO stock solution into your desired aqueous buffer immediately before use. For in vivo studies, it is always best practice to prepare the formulation fresh.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Expanding complement therapeutics for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. sinobiological.com [sinobiological.com]
- 6. C3-convertase - Wikipedia [en.wikipedia.org]
- 7. C3 convertase - Creative Biolabs [creative-biolabs.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. polarispeptides.com [polarispeptides.com]
Application Note: Utilizing a Test Article (e.g., Pot-4) in Complement-Dependent Cytotoxicity (CDC) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Complement-dependent cytotoxicity (CDC) is a crucial effector function of the immune system, primarily mediated by antibodies, which leads to the lysis of target cells. This process is initiated when the C1q component of the complement system binds to the Fc region of antibodies (typically IgG1 and IgM) that are bound to antigens on the cell surface. This binding triggers a proteolytic cascade involving numerous complement proteins, culminating in the formation of the Membrane Attack Complex (MAC) on the target cell membrane. The MAC creates pores in the cell membrane, leading to osmotic lysis and cell death.[1][2][3][4]
The evaluation of a test article's ability to induce or modulate CDC is a critical component in the development of therapeutic antibodies and other biologics.[1][5] CDC assays are essential for characterizing the mechanism of action of antibody-based therapeutics and for assessing their potential efficacy, particularly in the fields of oncology and autoimmune diseases.[5] This application note provides a detailed protocol for assessing the CDC activity mediated by a test article, such as Pot-4, using an in vitro cell-based assay.
Principle of the Assay
The CDC assay measures the ability of a test article, in the presence of a complement source, to induce the lysis of a target cell line. The general workflow involves incubating the target cells with serially diluted concentrations of the test article, followed by the addition of a complement source (e.g., human serum).[5][6] The degree of cell lysis is then quantified using various methods, such as the release of intracellular enzymes (e.g., lactate (B86563) dehydrogenase, LDH), the uptake of a viability dye, or by counting viable cells using flow cytometry or imaging cytometry.[3][5]
Experimental Protocols
General Workflow for CDC Assay
The following diagram illustrates the general workflow for a complement-dependent cytotoxicity assay.
Caption: General workflow for a complement-dependent cytotoxicity (CDC) assay.
Detailed Protocol: CDC Assay using a Viability Dye and Flow Cytometry
This protocol describes a method for quantifying CDC by staining cells with a viability dye and analyzing them using flow cytometry.
Materials:
-
Target Cells: A cell line expressing the antigen of interest (e.g., Ramos cells for CD20).
-
Test Article (e.g., Pot-4): Antibody or other molecule to be tested.
-
Isotype Control Antibody: A negative control antibody of the same isotype as the test article.
-
Positive Control Antibody: An antibody known to induce CDC (e.g., Rituximab for CD20-positive cells).
-
Complement Source: Normal Human Serum (NHS) or Baby Rabbit Complement. It is recommended to pre-screen lots for low background cytotoxicity and high lytic activity.
-
Assay Medium: RPMI-1640 or DMEM, supplemented with heat-inactivated fetal bovine serum (FBS) as required for the cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Viability Dye: A dye that discriminates between live and dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
-
96-well V-bottom or U-bottom plates.
-
Flow Cytometer.
Procedure:
-
Target Cell Preparation:
-
Culture target cells under optimal conditions to ensure they are in the logarithmic growth phase and have high viability (>95%).
-
On the day of the assay, harvest the cells and wash them twice with assay medium.
-
Resuspend the cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Test Article Dilution:
-
Prepare a series of dilutions of the test article, positive control antibody, and isotype control antibody in assay medium. A 10-point, 3-fold serial dilution is recommended to generate a dose-response curve.
-
-
Assay Setup:
-
Add 50 µL of the target cell suspension (50,000 cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted test article or control antibodies to the appropriate wells.
-
Include the following control wells:
-
Cells Only (Spontaneous Lysis): 50 µL of cells + 100 µL of assay medium.
-
Complement Only (Background Lysis): 50 µL of cells + 50 µL of assay medium + 50 µL of complement.
-
Maximum Lysis: 50 µL of cells + 50 µL of assay medium + 50 µL of a lysis agent (e.g., 1% Triton X-100).
-
-
Incubate the plate for 15-30 minutes at room temperature to allow the antibodies to bind to the cells.[6]
-
-
Complement Addition and Incubation:
-
Thaw the complement source on ice and dilute it in assay medium to the desired concentration (typically 10-25%, to be optimized for each cell line and complement lot).
-
Add 50 µL of the diluted complement to each well (except for the "Cells Only" and "Maximum Lysis" wells, to which 50 µL of assay medium is added instead).
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized.[6]
-
-
Staining and Data Acquisition:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold PBS.
-
Resuspend the cells in 100 µL of PBS containing the viability dye at the manufacturer's recommended concentration.
-
Incubate for 15-30 minutes on ice, protected from light.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for each well.
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties.
-
Determine the percentage of dead cells (positive for the viability dye) in each well.
-
Calculate the percentage of specific cytotoxicity for each test article concentration using the following formula:
% Specific Cytotoxicity = [ (% Dead Cells in Test Well - % Dead Cells in Complement Only Well) / (% Dead Cells in Maximum Lysis Well - % Dead Cells in Spontaneous Lysis Well) ] * 100
-
Plot the % specific cytotoxicity against the log of the test article concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 value (the concentration of the test article that induces 50% of the maximum specific cytotoxicity).
Data Presentation
Quantitative data from CDC assays should be summarized in a clear and organized manner to facilitate comparison between different test articles or experimental conditions.
Table 1: Example Data Summary for a CDC Assay
| Test Article | Target Cell Line | EC50 (ng/mL) | Max Lysis (%) |
| Pot-4 | Cell Line A | 150 | 85 |
| Positive Control | Cell Line A | 50 | 90 |
| Isotype Control | Cell Line A | >10,000 | <5 |
| Pot-4 | Cell Line B | >10,000 | <10 |
Table 2: Example Raw Data for a Single Test Article (Pot-4)
| Concentration (ng/mL) | % Dead Cells (Replicate 1) | % Dead Cells (Replicate 2) | % Dead Cells (Replicate 3) | Average % Dead Cells | % Specific Cytotoxicity |
| 10000 | 88 | 86 | 89 | 87.7 | 86.4 |
| 3333 | 85 | 84 | 86 | 85.0 | 83.3 |
| 1111 | 78 | 79 | 77 | 78.0 | 75.6 |
| 370 | 65 | 68 | 66 | 66.3 | 62.6 |
| 123 | 45 | 48 | 46 | 46.3 | 40.3 |
| 41 | 25 | 27 | 26 | 26.0 | 18.9 |
| 13.7 | 15 | 16 | 14 | 15.0 | 6.7 |
| 4.6 | 12 | 11 | 13 | 12.0 | 3.3 |
| 1.5 | 10 | 11 | 10 | 10.3 | 1.4 |
| 0 | 10 | 9 | 11 | 10.0 | 1.1 |
| Controls | |||||
| Spontaneous Lysis | 8 | 9 | 8.5 | 8.5 | - |
| Complement Only | 11 | 10 | 12 | 11.0 | - |
| Maximum Lysis | 95 | 96 | 94 | 95.0 | - |
Signaling Pathway Visualization
The classical complement pathway is the primary mechanism involved in antibody-mediated CDC. The following diagram illustrates the key steps in this pathway, leading to the formation of the Membrane Attack Complex.
Caption: The classical complement activation pathway leading to cell lysis.
References
- 1. Complement-Dependent Cytotoxicity (CDC) Assay | Sartorius [sartorius.com]
- 2. revvity.com [revvity.com]
- 3. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Complement-Dependent Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDC Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. sartorius.com [sartorius.com]
Experimental Protocols for Polar Tube Protein 4 (PTP4) in Cell Culture
A Comprehensive Guide for Researchers in Infectious Disease and Drug Development
Introduction
The term "Pot-4" is subject to ambiguity in scientific literature, referring to several distinct molecules, including a peptide inhibitor of complement C3, the POU domain transcription factor Oct-4, and Protein Phosphatase 4. This document focuses on the Polar Tube Protein 4 (PTP4) , a key virulence factor of the microsporidian parasite Encephalitozoon hellem.
E. hellem is an obligate intracellular parasite recognized as an opportunistic pathogen in immunocompromised individuals. The invasion of host cells is a critical step in the microsporidian life cycle, mediated by a unique organelle called the polar tube. Upon contact with a host cell, the polar tube rapidly everts and injects the parasite's sporoplasm into the host cytoplasm. PTP4 is localized at the tip of this polar tube and plays a crucial role in host cell recognition and invasion by interacting with host cell surface receptors, such as Transferrin Receptor 1 (TfR1).
These application notes provide a detailed set of protocols for studying the function of E. hellem PTP4 in a cell culture-based model. The protocols cover the cultivation of host cells, propagation and purification of E. hellem spores, in vitro infection assays, and various methods to analyze the PTP4-host cell interaction.
Data Presentation
Table 1: Recommended Host Cell Lines and Culture Conditions
| Cell Line | Description | Recommended Medium | Seeding Density | Passaging |
| HFF (Human Foreskin Fibroblast) | Primary human fibroblast cell line | DMEM + 10% FBS + 1% Pen-Strep | 2 x 10⁴ cells/cm² | Split 1:4 when 80-90% confluent |
| RK13 (Rabbit Kidney) | Rabbit kidney epithelial cell line | MEM + 10% FBS + 1% Pen-Strep | 3 x 10⁴ cells/cm² | Split 1:6 when 80-90% confluent |
| MDCK (Madin-Darby Canine Kidney) | Canine kidney epithelial cell line | EMEM + 10% FBS + 1% Pen-Strep | 3 x 10⁴ cells/cm² | Split 1:8 when 80-90% confluent |
| Vero (African Green Monkey Kidney) | Monkey kidney epithelial cell line | DMEM + 10% FBS + 1% Pen-Strep | 2.5 x 10⁴ cells/cm² | Split 1:5 when 80-90% confluent |
Table 2: Quantitative Parameters for E. hellem Infection and PTP4 Interaction Assays
| Parameter | Assay | Recommended Value/Range |
| Multiplicity of Infection (MOI) | In Vitro Infection | 10:1 to 100:1 (spores:host cell) |
| Infection Incubation Time | In Vitro Infection | 24 - 96 hours |
| Primary Antibody (anti-PTP4) | Immunofluorescence (IFA) | 1:100 - 1:500 dilution |
| Secondary Antibody (fluorescent) | Immunofluorescence (IFA) | 1:500 - 1:1000 dilution |
| Recombinant PTP4 Protein | ELISA/FACS Binding Assay | 1 - 10 µg/mL |
| Primary Antibody (anti-PTP4) | In-Cell ELISA | 0.5 - 2 µg/mL |
| HRP-conjugated Secondary Antibody | In-Cell ELISA | 1:1000 - 1:5000 dilution |
| FITC-conjugated anti-PTP4 Ab | FACS Binding Assay | 1 - 5 µg/10⁶ cells |
Experimental Protocols
Protocol 1: Cultivation of Host Cells
This protocol describes the general procedure for maintaining and passaging adherent host cell lines suitable for E. hellem propagation and infection studies.
Materials:
-
Complete growth medium (see Table 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Grow cells in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new T-75 flask containing fresh, pre-warmed medium (refer to Table 1 for passaging ratios).
-
Incubate the flask at 37°C in a 5% CO₂ incubator.
Protocol 2: Propagation and Purification of E. hellem Spores
This protocol details the method for infecting a host cell monolayer to produce E. hellem spores and their subsequent purification.
Materials:
-
Confluent monolayer of host cells (e.g., RK13 or HFF) in T-75 flasks
-
E. hellem spore stock
-
Complete growth medium
-
Sterile distilled water
-
Percoll solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer
Procedure:
-
Infect a confluent monolayer of host cells with E. hellem spores at an MOI of approximately 10:1.
-
Incubate the infected culture at 37°C and 5% CO₂.
-
After 7-10 days post-infection, harvest the culture supernatant, which contains the released spores.[1]
-
Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet the spores.
-
Resuspend the spore pellet in sterile distilled water.
-
For purification, carefully layer the spore suspension over an equal volume of Percoll in a 15 mL conical tube.
-
Centrifuge at 2,000 x g for 30 minutes at room temperature. The spores will form a pellet at the bottom of the tube.[2]
-
Carefully aspirate the supernatant and the Percoll layer.
-
Wash the spore pellet three times with sterile distilled water by repeated centrifugation (1,500 x g for 10 minutes) and resuspension.
-
Resuspend the final pellet in a known volume of sterile water and count the spore concentration using a hemocytometer.
-
Store the purified spores at 4°C.
Protocol 3: In Vitro Host Cell Infection Assay
This protocol describes the infection of host cells grown on coverslips for subsequent analysis by immunofluorescence.
Materials:
-
Host cells seeded on sterile glass coverslips in a 24-well plate
-
Purified E. hellem spores
-
Complete growth medium
Procedure:
-
Seed host cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Remove the culture medium and add the purified E. hellem spore suspension diluted in fresh medium to achieve the desired MOI (e.g., 50:1).
-
Incubate for 4 hours at 37°C to allow for spore germination and host cell invasion.
-
After the incubation, gently wash the cells three times with PBS to remove non-invaded spores.
-
Add fresh, pre-warmed complete growth medium to each well.
-
Incubate the plate at 37°C and 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with analysis.
Protocol 4: Immunofluorescence Assay (IFA) for PTP4 Localization
This protocol is for visualizing the localization of PTP4 during host cell invasion.
Materials:
-
Infected cells on coverslips (from Protocol 3)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., rabbit anti-PTP4 polyclonal antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
DAPI stain
-
Mounting medium
Procedure:
-
After the desired infection period, wash the coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PTP4 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 5: Analysis of PTP4 Binding to Host Cells by In-Cell ELISA
This protocol quantifies the binding of recombinant PTP4 to the surface of host cells.
Materials:
-
Host cells
-
96-well clear-bottom black plate
-
Recombinant PTP4 protein
-
Primary antibody (e.g., mouse anti-PTP4 monoclonal antibody)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Fixing and blocking buffers as in Protocol 4
Procedure:
-
Seed host cells into a 96-well plate and grow to confluency.
-
Wash cells with PBS.
-
Add varying concentrations of recombinant PTP4 protein diluted in serum-free medium to the wells. Incubate for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove unbound protein.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-PTP4 antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash five times with PBS.
-
Add TMB substrate and incubate until color develops (5-15 minutes).
-
Add stop solution and read the absorbance at 450 nm using a microplate reader.
Protocol 6: Validation of TfR1 as a PTP4 Receptor
To confirm the role of Transferrin Receptor 1 (TfR1) as a host cell receptor for PTP4, a TfR1 knockout cell line can be utilized.
Approach:
-
Generate or Obtain TfR1 Knockout Cells: Create a stable TfR1 knockout in a suitable host cell line (e.g., HFF or RK13) using CRISPR/Cas9 technology, or obtain a commercially available TfR1 knockout cell line.[3][4][5]
-
Validate Knockout: Confirm the absence of TfR1 expression in the knockout cell line by Western blot or FACS analysis.
-
Perform Infection/Binding Assays: Conduct the in vitro infection assay (Protocol 3) and the PTP4 binding assays (Protocol 5 and FACS-based assays) in parallel on both the wild-type and the TfR1 knockout cell lines.
-
Analyze Results: A significant reduction in E. hellem infection rates and PTP4 binding in the TfR1 knockout cells compared to the wild-type cells would validate the role of TfR1 as a key receptor for PTP4-mediated invasion.
Mandatory Visualizations
Caption: PTP4-mediated host cell invasion pathway.
Caption: Workflow for studying PTP4 function.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Spore Counting Method and Cell Culture Model for Chlorine Disinfection Studies of Encephalitozoon syn. Septata intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFRC CRISPR Knockout 293T Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 4. doc.abcam.com [doc.abcam.com]
- 5. TFRC Knockout Cell Line-HeLa (CSC-RT1891) - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Pot-4 (Compstatin Analog) in In Vivo Animal Models of Eye Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4, also known as AL-78898A, is a synthetic cyclic peptide analog of compstatin (B549462) developed as a targeted inhibitor of the complement system for therapeutic applications in eye diseases, particularly Age-Related Macular Degeneration (AMD). Contrary to some initial classifications, Pot-4 is a potent and specific inhibitor of complement component 3 (C3) , not C5. C3 is the central protein where all three complement activation pathways (classical, lectin, and alternative) converge.[1][2] By binding to C3 and its active fragment C3b, Pot-4 prevents the downstream activation of the complement cascade, which is implicated in the inflammation and tissue damage characteristic of AMD.[2]
The development of complement inhibitors like Pot-4 is supported by genetic studies linking complement system dysregulation to AMD pathogenesis.[3] Due to the species-specific nature of compstatin, which is highly effective against primate C3 but not rodent C3, preclinical efficacy and pharmacokinetic studies must be conducted in non-human primate (NHP) models.[4]
These application notes provide an overview of the mechanism of action of Pot-4, protocols for its use in a relevant NHP model of neovascular AMD, and available pharmacokinetic data to guide researchers in preclinical drug development.
Mechanism of Action: C3 Inhibition
The complement system is a critical component of the innate immune system. Its dysregulation in the retina is a key factor in the development and progression of AMD. The activation cascade converges on the cleavage of C3 into C3a (an anaphylatoxin) and C3b (an opsonin). C3b is essential for the formation of C5 convertase, which subsequently cleaves C5 to initiate the terminal pathway, leading to the formation of the Membrane Attack Complex (MAC, C5b-9) and cell lysis. Pot-4 acts by binding to C3/C3b, sterically hindering the access of C3 convertases and thereby blocking the generation of C3a, C3b, and all subsequent downstream effects, including the formation of MAC.[5][6]
Caption: Mechanism of Pot-4 as a C3 Complement Inhibitor.
Data Presentation
Table 1: Intraocular Pharmacokinetics of a Compstatin Analog (Cp40-KKK) in Cynomolgus Monkeys
Due to limited publicly available pharmacokinetic data for Pot-4, data from a closely related, fourth-generation compstatin analog (Cp40-KKK) is presented below. This provides a representative profile for this class of compounds following a single intravitreal injection.[3]
| Time Point | Mean Vitreous Concentration (nM) |
| Day 1 | ~200 |
| Day 7 | ~200 |
| Day 14 | ~200 |
| Day 30 | ~200 |
| Day 60 | ~150 |
| Day 90 | ~120 |
| Data derived from a study involving a single 0.5 mg intravitreal injection in cynomolgus monkeys.[3] |
Table 2: Preclinical Efficacy of C3 Inhibition in Animal Models of Neovascular AMD
| Compound/Method | Animal Model | Key Efficacy Endpoint | Result | Reference |
| Pot-4 (AL-78898A) | NHP (Drusen Model) | Drusen diffusion | Partial disappearance by 9 months | [7] |
| APL-2 (Pegcetacoplan) | Human (Geographic Atrophy) | Reduction in GA lesion growth rate | 29% reduction (monthly injections) | [4][8] |
Experimental Protocols
The laser-induced choroidal neovascularization (CNV) model in non-human primates is the standard for evaluating therapies for neovascular AMD.[9][10]
Protocol 1: Evaluation of Pot-4 in a Non-Human Primate Laser-Induced CNV Model
Objective: To assess the efficacy of intravitreally administered Pot-4 in reducing vascular leakage and lesion size in a laser-induced CNV model in cynomolgus or rhesus monkeys.
Materials:
-
Pot-4 (lyophilized powder)
-
Sterile, preservative-free saline or balanced salt solution for injection
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Topical mydriatic (e.g., tropicamide, phenylephrine) and anesthetic (e.g., proparacaine) eye drops
-
Fundus camera with fluorescein (B123965) angiography (FA) capabilities
-
Ophthalmic laser (e.g., 532 nm Argon laser) with a slit-lamp delivery system
-
Contact lens for fundus visualization
-
30-gauge needles and 1-mL syringes
-
Sodium fluorescein (10%)
-
Tissue fixative (e.g., 4% paraformaldehyde)
-
Histology reagents and antibodies (e.g., for isolectin B4 or CD31)
Experimental Workflow Diagram:
Caption: Workflow for NHP Laser-Induced CNV Study.
Procedure:
-
Animal Acclimation and Baseline Assessment:
-
Acclimate adult cynomolgus or rhesus monkeys to handling and study procedures.
-
Perform a complete ophthalmic examination, including fundus photography and baseline fluorescein angiography, to ensure no pre-existing retinal pathology.
-
-
Drug Preparation and Administration (Day 0):
-
Reconstitute lyophilized Pot-4 in sterile saline to the desired concentration (e.g., 1-10 mg/mL).
-
Anesthetize the animal. Administer topical mydriatic and anesthetic drops.
-
Perform a single 50-100 µL intravitreal injection of Pot-4 or vehicle control into one eye using a 30-gauge needle, inserted through the pars plana (approximately 3-4 mm posterior to the limbus).
-
-
Laser-Induced CNV (Day 1):
-
Anesthetize the animal and dilate the pupils.
-
Using an ophthalmic laser, create 6-8 laser spots (e.g., 50 µm spot size, 0.1 sec duration, 750-950 mW power) in the macula of the treated eye, intentionally rupturing Bruch's membrane to induce neovascularization.[10]
-
A vapor bubble formation at the time of the laser burn is an indicator of a successful rupture.
-
-
Efficacy Assessment (Week 4):
-
Anesthetize the animal.
-
Perform follow-up fluorescein angiography. Inject sodium fluorescein (10%) intravenously and capture images of the fundus at early, mid, and late phases.
-
Grade the degree of vascular leakage from each CNV lesion using a standardized scale (e.g., Grade 0-IV).[10]
-
-
Terminal Procedures and Histology:
-
At the study endpoint (e.g., Day 28), euthanize the animal.
-
Enucleate the eyes and fix in 4% paraformaldehyde.
-
Dissect the posterior eyecup and prepare retinal flat mounts.
-
Stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular lesions.
-
Quantify the area of each CNV lesion using imaging software.
-
Expected Outcomes: A successful therapeutic effect of Pot-4 would be demonstrated by a statistically significant reduction in the average fluorescein leakage grade and/or a reduction in the mean CNV lesion area in the Pot-4-treated group compared to the vehicle-treated control group.
Conclusion
Pot-4 is a C3-targeted complement inhibitor with a clear mechanism of action relevant to the pathology of AMD. While clinical development faced challenges, likely due to dosing, the underlying principle of C3 inhibition in the eye remains a promising therapeutic strategy.[7] The protocols and data presented here, based on studies of Pot-4 and closely related compstatin analogs in non-human primate models, provide a framework for researchers to design and execute preclinical studies to evaluate novel C3 inhibitors for ocular diseases. The long intraocular residence time of these peptides is a particularly attractive feature for reducing treatment burden.[3]
References
- 1. New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged intraocular residence and retinal tissue distribution of a fourth-generation compstatin-based C3 inhibitor in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complement system and age-related macular degeneration: drugs and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Challenges and Promise of Complement Therapeutics for Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of laser-induced choroidal neovascularization in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravitreal Injection of Pot-4 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pot-4 is a synthetic cyclic peptide that acts as a potent inhibitor of complement component C3, a central protein in the complement cascade.[1] Dysregulation of the complement system is strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making complement inhibition a promising therapeutic strategy. Pot-4, a derivative of compstatin (B549462), binds to C3 and prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b, thereby halting the amplification of the complement cascade.[1] These application notes provide an overview of the mechanism of action of Pot-4, summarize key quantitative data from clinical safety trials, and offer detailed protocols for preclinical intravitreal administration.
Mechanism of Action: Inhibition of the Complement Cascade
The complement system, a crucial component of the innate immune system, can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b, a critical step that initiates the downstream effector functions of the complement system, including inflammation, opsonization, and the formation of the membrane attack complex (MAC), which can lead to cell lysis.
In age-related macular degeneration, chronic and inappropriate activation of the complement cascade in the retina is thought to contribute to the inflammation and tissue damage characteristic of the disease. Pot-4 exerts its therapeutic effect by binding to C3, sterically hindering its interaction with C3 convertases and thereby preventing its cleavage. This action effectively shuts down all three complement activation pathways, reducing the production of inflammatory mediators and protecting retinal cells from complement-mediated damage.
Signaling Pathway of Complement C3 Activation and Pot-4 Inhibition
Caption: Pot-4 inhibits the central step of the complement cascade.
Data Presentation
Clinical Safety Data (Phase I)
A Phase I clinical trial (NCT00473928) evaluated the safety and tolerability of a single intravitreal injection of Pot-4 in patients with neovascular age-related macular degeneration. The study was a prospective, open-label, single-dose escalation trial.[2]
| Parameter | Details |
| Study Name | Assessment of Safety of Intravitreal POT-4 Therapy for Patients with Neovascular Age-Related Macular Degeneration (ASaP) |
| ClinicalTrials.gov ID | NCT00473928 |
| Indication | Neovascular Age-Related Macular Degeneration |
| Dosage Range | 1 µg to 1050 µg per dose in a single 50 µl intravitreal injection |
| Key Safety Findings | - No drug-related toxicity was observed at doses up to 450 µg.[2]- No serious adverse events or identifiable intraocular inflammation were reported.[2]- Minimal and mild local adverse events were related to the injection procedure itself. |
| Visual Acuity | No significant improvement or loss of vision was identified.[2] |
Preclinical Efficacy Data
Preclinical studies in non-human primate models of early-onset macular degeneration have suggested the therapeutic potential of compstatin analogs, including Pot-4. While specific quantitative data from these studies are not widely published, reports indicate that intravitreal administration of a compstatin analog led to a reduction in drusen load.[3] Further research is needed to establish a clear dose-response relationship and quantify the efficacy of Pot-4 in preclinical models.
Experimental Protocols
Preparation of Pot-4 Peptide for Intravitreal Injection
Materials:
-
Lyophilized Pot-4 peptide
-
Sterile, preservative-free water for injection or sterile phosphate-buffered saline (PBS)
-
Low-protein-binding sterile microcentrifuge tubes
-
Sterile, low-volume syringes (e.g., 1 ml) with fine-gauge needles (e.g., 30-gauge) for injection
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Reconstitution:
-
Allow the lyophilized Pot-4 peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully reconstitute the peptide in sterile, preservative-free water for injection or PBS to a desired stock concentration. The solubility of Pot-4 in water is reported to be 50 mg/mL.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
-
Dilution:
-
Perform serial dilutions of the stock solution using sterile, preservative-free PBS to achieve the final desired concentration for injection. All dilutions should be performed in a laminar flow hood to maintain sterility.
-
-
Sterilization:
-
Filter the final Pot-4 solution through a sterile 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube.
-
-
Storage:
-
For immediate use, the reconstituted peptide solution should be kept on ice.
-
For short-term storage, aliquot the sterile solution into sterile, low-protein-binding tubes and store at 2-8°C for up to one week.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Intravitreal Injection Protocol for Animal Models (Adapted for Rabbits)
Materials:
-
Prepared sterile Pot-4 peptide solution
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
-
Topical antiseptic (e.g., 5% povidone-iodine solution)
-
Sterile eyelid speculum
-
Sterile 30-gauge needles
-
Sterile 1 ml syringes
-
Calipers
-
Topical antibiotic ointment
-
Surgical microscope or magnifying loupes
Protocol:
-
Animal Preparation:
-
Anesthetize the rabbit using an appropriate and approved protocol (e.g., intramuscular injection of ketamine and xylazine).
-
Place the anesthetized animal on a stable surface under a surgical microscope.
-
Apply one drop of topical anesthetic to the eye that will be injected.
-
-
Aseptic Preparation:
-
Cleanse the periocular area with a sterile cotton-tipped applicator soaked in 5% povidone-iodine solution.
-
Instill one drop of 5% povidone-iodine solution directly onto the ocular surface and leave for at least 30 seconds.
-
Gently insert a sterile eyelid speculum to hold the eyelids open.
-
-
Injection Procedure:
-
Using calipers, measure approximately 1-2 mm posterior to the limbus in the superotemporal quadrant to identify the injection site at the pars plana.
-
Carefully insert a 30-gauge needle attached to the syringe containing the Pot-4 solution through the sclera at the marked site, aiming towards the center of the vitreous cavity. The needle should be inserted at a 45-degree angle to the scleral surface to avoid injury to the lens.
-
Slowly inject the desired volume (typically 25-50 µl for rabbits) into the vitreous.
-
Hold the needle in place for a few seconds after injection to minimize reflux, then slowly withdraw the needle.
-
-
Post-Procedure Care:
-
Remove the eyelid speculum.
-
Apply a thin ribbon of topical antibiotic ointment to the injected eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Experimental Workflow for Preclinical Evaluation of Pot-4
Caption: A typical workflow for preclinical studies of Pot-4.
References
Designing a Study with Pot-4 as a C3 Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. Complement component C3 is the central protein of this cascade, where all three activation pathways (classical, lectin, and alternative) converge. Inhibition of C3, therefore, offers a powerful therapeutic strategy to control complement-driven pathologies.
Pot-4 is a potent and specific cyclic peptide inhibitor of complement C3. It is a derivative of compstatin (B549462), engineered for improved therapeutic properties. Pot-4 binds to C3 and prevents its cleavage into the pro-inflammatory C3a and the opsonin C3b, effectively halting the amplification of the complement cascade.[1][2][3] Its pegylated form, pegcetacoplan (APL-2), has demonstrated clinical efficacy in treating conditions such as paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy (GA) secondary to age-related macular degeneration (AMD).[4][5][6][7][8][9][10][11]
These application notes provide a comprehensive guide for researchers designing preclinical and clinical studies involving Pot-4. They include detailed protocols for key in vitro and in vivo experiments to assess the efficacy and mechanism of action of this C3 inhibitor.
Mechanism of Action of Pot-4
Pot-4 exerts its inhibitory effect by binding to complement component C3, sterically hindering the access of C3 convertases (C4b2a and C3bBb) and thereby preventing the cleavage of C3 into its active fragments, C3a and C3b. This blockade at a central point of the complement cascade effectively shuts down all downstream effector functions, including the release of anaphylatoxins, opsonization, and the formation of the membrane attack complex (MAC).
Data Presentation
Quantitative data from preclinical and clinical studies of Pot-4 and its analogs are summarized below for easy comparison.
Table 1: In Vitro Potency and Binding Affinity of Compstatin Analogs
| Compound | IC50 (nM) | Binding Affinity (KD) to C3b (nM) | Reference |
| Compstatin | 12000 | 60-130 (to C3) | [12][13] |
| 4(1MeW)7W compstatin | - | 15 | [13] |
| A compstatin analog | 62 | 2.3 | [14] |
Table 2: Clinical Efficacy of Pegcetacoplan (APL-2) in Geographic Atrophy (GA)
| Study | Treatment Group | Metric | Result | p-value | Reference |
| Phase 2 (FILLY) | Monthly | Reduction in GA lesion growth at 12 months | 29% | 0.008 | [4] |
| Phase 2 (FILLY) | Every Other Month | Reduction in GA lesion growth at 12 months | 20% | 0.067 | [4] |
| Phase 3 (OAKS) | Monthly | Reduction in GA lesion growth at 24 months | 22% | <0.0001 | [6] |
| Phase 3 (OAKS) | Every Other Month | Reduction in GA lesion growth at 24 months | 18% | 0.0002 | [6] |
| Phase 3 (DERBY) | Monthly | Reduction in GA lesion growth at 24 months | 19% | 0.0004 | [6] |
| Phase 3 (DERBY) | Every Other Month | Reduction in GA lesion growth at 24 months | 16% | 0.0030 | [6] |
Table 3: Clinical Efficacy of Pegcetacoplan (APL-2) in Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Study | Comparison | Metric | Pegcetacoplan Result | Comparator Result | p-value | Reference |
| Phase 3 (PEGASUS) | vs. Eculizumab | Adjusted mean change in Hemoglobin (g/dL) at week 16 | +3.8 | - | <0.0001 | [8] |
| Phase 3 (PEGASUS) | vs. Eculizumab | LDH Normalization at week 16 | 71% | 15% | - | [8] |
| Phase 3 (PRINCE) | vs. Supportive Care | Hemoglobin Stabilization at week 26 | 85.7% | 0% | <0.0001 | [9] |
| Phase 3 (PRINCE) | vs. Supportive Care | Change from baseline in LDH (U/L) at week 26 | -1470.4 | - | <0.0001 | [9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the function of Pot-4 are provided below.
Protocol 1: In Vitro Hemolytic Assay for Complement Inhibition
This assay assesses the ability of Pot-4 to inhibit the classical or alternative complement pathway-mediated lysis of red blood cells.
Materials:
-
Pot-4
-
Normal Human Serum (NHS) as a source of complement
-
For Classical Pathway: Sheep red blood cells (SRBCs) sensitized with anti-sheep RBC antibodies (hemolysin).
-
For Alternative Pathway: Rabbit red blood cells (rRBCs).
-
Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++) for classical pathway.
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA) for alternative pathway.
-
96-well U-bottom microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Pot-4 in the appropriate buffer.
-
Dilute NHS in the appropriate buffer (e.g., 1:80 for classical pathway, 1:10 for alternative pathway).
-
Wash and resuspend sensitized SRBCs or rRBCs to a concentration of 1 x 10^8 cells/mL in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of diluted NHS to each well.
-
Add 50 µL of each Pot-4 dilution to the respective wells. Include a buffer control (no inhibitor) and a 100% lysis control (water instead of buffer).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Hemolysis:
-
Add 100 µL of the prepared RBC suspension to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of Pot-4 relative to the 100% lysis control.
-
Plot the percentage of inhibition against the log of the Pot-4 concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: ELISA for C3a Generation
This protocol measures the amount of C3a, a marker of C3 activation, in a sample.
Materials:
-
Pot-4
-
Normal Human Serum (NHS)
-
C3a ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of Pot-4.
-
In a microcentrifuge tube, mix NHS with the different concentrations of Pot-4 or a buffer control.
-
Activate the complement cascade by adding an activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
-
ELISA:
-
Follow the manufacturer's instructions for the C3a ELISA kit.[1][14][15] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for C3a.
-
Adding the prepared samples and standards to the wells.
-
Incubating to allow C3a to bind to the capture antibody.
-
Washing the plate to remove unbound components.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured C3a.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known C3a standards.
-
Determine the concentration of C3a in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of C3a generation for each concentration of Pot-4.
-
Protocol 3: In Vivo Model of Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is relevant for studying the therapeutic potential of Pot-4 in wet age-related macular degeneration.
Animals:
-
C57BL/6J mice (6-8 weeks old).
Procedure:
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Dilate the pupils with a topical mydriatic agent (e.g., tropicamide).
-
-
Laser-Induced CNV:
-
Pot-4 Administration:
-
Immediately after laser treatment, administer Pot-4 via intravitreal injection at the desired concentration. A vehicle control should be injected into the contralateral eye or a separate group of animals.
-
-
Follow-up and Analysis:
-
At 7 or 14 days post-laser, assess the extent of CNV.
-
Fluorescein Angiography: Inject fluorescein dye intraperitoneally and image the retinal vasculature to visualize leakage from the CNV lesions.
-
Choroidal Flat Mounts: Euthanize the mice, enucleate the eyes, and prepare choroidal flat mounts. Stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts.
-
Quantification: Measure the area of the CNV lesions from the captured images using image analysis software.
-
-
Statistical Analysis:
-
Compare the mean CNV lesion area between the Pot-4-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 4: In Vivo Model of C3 Glomerulopathy (C3G) in Mice
This model is useful for investigating the efficacy of Pot-4 in complement-mediated kidney diseases. A common model involves using mice with a genetic deficiency in a complement regulatory protein, such as Factor H (CFH).[2][21][22][23][24]
Animals:
-
CFH-deficient mice or other appropriate C3G mouse models.
Procedure:
-
Disease Induction (if necessary):
-
In some models, a trigger such as lipopolysaccharide (LPS) injection may be used to accelerate or exacerbate the disease phenotype.
-
-
Pot-4 Administration:
-
Administer Pot-4 systemically (e.g., via subcutaneous or intraperitoneal injection) at various doses. Treatment should begin before or at the onset of disease, depending on the study design. A vehicle control group is essential.
-
-
Monitoring:
-
Monitor the mice for signs of renal dysfunction, including proteinuria (measured by urine analysis) and elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
-
Endpoint Analysis:
-
At a predetermined time point, euthanize the mice and collect blood and kidney tissue.
-
Histology: Perform histological analysis of kidney sections (e.g., PAS and H&E staining) to assess glomerular damage, including mesangial expansion and cellular infiltration.
-
Immunofluorescence: Stain kidney sections for C3 deposition to determine the extent of complement activation in the glomeruli.
-
Electron Microscopy: For a more detailed analysis of glomerular deposits, perform transmission electron microscopy.
-
-
Data Analysis:
-
Quantify the degree of glomerular C3 deposition and pathological scores.
-
Compare the results between the Pot-4-treated and control groups to assess the therapeutic effect.
-
Conclusion
Pot-4 is a promising therapeutic agent that targets the central component of the complement system. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of Pot-4 in a variety of complement-mediated diseases. Careful consideration of the experimental design, including appropriate controls and endpoints, will be crucial for obtaining meaningful and reproducible results.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. njretina.com [njretina.com]
- 5. SUBSPECIALTY NEWS: Geographic atrophy lesion growth slowed with pegcetacoplan, new data on extended-duration therapies, and more. | Retinal Physician [retinalphysician.com]
- 6. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pegcetacoplan for Geographic Atrophy Over 30 Months: Data From OAKS, DERBY, and the GALE Long-Term Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pivotal Data Demonstrate Superiority of Apellis’ Pegcetacoplan to Eculizumab in Improving Hemoglobin Levels, Independent of Prior Transfusions, in PNH - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Long-term outcomes of pegcetacoplan treatment in patients with PNH & baseline Hb levels over 10 g/dL | VJHemOnc [vjhemonc.com]
- 11. ajmc.com [ajmc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Compstatin: A Complement Inhibitor on its Way to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. namsa.com [namsa.com]
- 16. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 17. Laser-induced choroidal neovascularization (CNV) mice model [bio-protocol.org]
- 18. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 21. Generation and Characterization of Mouse Models of C3 Glomerulonephritis With CFI D288G and P467S Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Humanized C3 Mouse: A Novel Accelerated Model of C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Modeling C3 glomerulopathies: C3 convertase regulation on an extracellular matrix surface [frontiersin.org]
- 24. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Pot-4 in Complement Fixation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1] Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[2] A central event in all three complement activation pathways (classical, alternative, and lectin) is the cleavage of complement component C3 into its active fragments, C3a and C3b.[3] This makes C3 a prime target for therapeutic intervention.[4]
Pot-4, a synthetic cyclic peptide analog of compstatin (B549462), is a potent inhibitor of complement C3.[5][6] It binds to C3 and sterically hinders its cleavage by C3 convertases, thereby blocking the amplification of the complement cascade.[3] This document provides detailed application notes and protocols for the use of Pot-4 in a modified complement fixation assay, specifically a hemolytic inhibition assay, to determine its inhibitory activity.
Principle of the Hemolytic Inhibition Assay
The hemolytic inhibition assay is a functional in vitro assay used to measure the activity of complement inhibitors. The principle is based on the ability of the complement system to lyse antibody-sensitized red blood cells (hemolysis). In this assay, a known amount of complement-sufficient serum is incubated with sensitized red blood cells in the presence of varying concentrations of the inhibitor (Pot-4). The degree of hemolysis is inversely proportional to the inhibitory activity of the compound. By measuring the reduction in hemolysis, the concentration of the inhibitor required to achieve 50% inhibition (IC50) can be determined, providing a quantitative measure of its potency.[7]
Mechanism of Action of Pot-4
Pot-4 is a second-generation compstatin analog.[1] Compstatins are a class of peptidic inhibitors that bind to a specific site on the β-chain of complement C3.[8] This binding prevents the conformational changes necessary for the cleavage of C3 by C3 convertases (C4b2a for the classical and lectin pathways, and C3bBb for the alternative pathway).[3] By inhibiting C3 cleavage, Pot-4 effectively blocks the convergence point of all three complement pathways, preventing the generation of downstream effector molecules such as C3a, C3b, C5a, and the membrane attack complex (MAC).[3]
Mechanism of Pot-4 Action
Quantitative Data Summary
The inhibitory activity of compstatin analogs can be quantified by determining their IC50 values in hemolytic assays. The following table summarizes representative quantitative data for the closely related compstatin analog, Cp40.
| Compound | Assay Type | Cell Type | IC50 (µM) | Reference |
| Cp40 | Alternative Pathway Hemolytic Assay | PNH Erythrocytes | ~4 |
Note: Pot-4 (also known as AL-78898A) is a compstatin analog similar to Cp40.[9] The provided IC50 value for Cp40 is a representative measure of the potency expected for this class of C3 inhibitors.
Experimental Protocols
Hemolytic Inhibition Assay for Pot-4 Activity
This protocol describes a method to determine the IC50 of Pot-4 for the inhibition of the alternative complement pathway.
Materials:
-
Pot-4 (or other compstatin analogs)
-
Normal Human Serum (NHS) as a source of complement (pooled from healthy donors)
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 414 nm
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Pot-4 in GVB/Mg-EGTA. The concentration range should bracket the expected IC50. A typical starting range could be from 0.1 µM to 100 µM.
-
Wash rabbit erythrocytes three times with PBS and resuspend in GVB/Mg-EGTA to a concentration of 2 x 10^8 cells/mL.
-
Dilute NHS in GVB/Mg-EGTA. The final dilution will need to be optimized to produce submaximal hemolysis (e.g., 50-80%) in the absence of the inhibitor. A starting dilution of 1:4 or 1:8 is recommended.
-
-
Assay Setup:
-
Add 25 µL of each Pot-4 dilution to the wells of a 96-well plate in triplicate.
-
Include control wells:
-
0% Hemolysis (Blank): 25 µL of GVB/Mg-EGTA (no serum)
-
100% Hemolysis (Lysis Control): 25 µL of GVB/Mg-EGTA (cells will be lysed with water later)
-
No Inhibitor Control: 25 µL of GVB/Mg-EGTA (to measure hemolysis with complement alone)
-
-
Add 50 µL of the diluted NHS to all wells except the 0% hemolysis blank wells.
-
Add 25 µL of the rabbit erythrocyte suspension to all wells.
-
The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to achieve consistent and reproducible hemolysis in the no inhibitor control.
-
-
Stopping the Reaction and Lysis:
-
Stop the reaction by adding 150 µL of ice-cold PBS to each well.
-
For the 100% hemolysis control wells, add 150 µL of deionized water to lyse the cells completely.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.
-
-
Data Acquisition:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each Pot-4 concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% control) / (Absorbance of 100% control - Absorbance of 0% control)] x 100
-
Plot the percentage of hemolysis against the logarithm of the Pot-4 concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., four-parameter logistic curve fit) of the dose-response curve. The IC50 is the concentration of Pot-4 that causes a 50% reduction in hemolysis.
-
Experimental Workflow
Interpretation of Results
The results of the hemolytic inhibition assay provide a dose-response curve, from which the IC50 value of Pot-4 is derived. A lower IC50 value indicates a more potent inhibition of the complement system. This assay can be adapted to study the inhibition of the classical pathway by using antibody-sensitized sheep erythrocytes and a buffer containing both calcium and magnesium.
Logical Relationship of Results
Conclusion
Pot-4 is a promising therapeutic agent that targets the central component of the complement system, C3. The hemolytic inhibition assay is a robust and reliable method for quantifying the in vitro activity of Pot-4 and other complement inhibitors. The protocols and information provided in this document are intended to guide researchers in the application of Pot-4 in complement fixation-based assays for drug discovery and development purposes.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An affinity for complement C3 as a possible reason for the potency of naturally occurring antibodies in mediating tissue homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 8. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lambris.com [lambris.com]
Troubleshooting & Optimization
troubleshooting Pot-4 peptide solubility issues
Welcome to the technical support center for Pot-4 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of Pot-4, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Pot-4 peptide and what is its mechanism of action?
Pot-4 is a synthetic, cyclic peptide that functions as a potent inhibitor of the complement system, a crucial component of the innate immune system.[1] It is an analog of compstatin (B549462), a peptide that binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] By inhibiting this central step, Pot-4 effectively halts the amplification of the complement cascade, which, when overactivated, can contribute to tissue damage in various diseases, including age-related macular degeneration (AMD).[2]
Q2: I'm having trouble dissolving my lyophilized Pot-4 peptide. What are the first steps I should take?
Proper solubilization is critical for accurate experimental results.[4] Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot.[4]
Here are the initial steps:
-
Centrifuge the vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Equilibrate to room temperature: Allow the vial to warm to room temperature before opening to prevent condensation, which can affect the peptide's stability and solubility.[4]
-
Start with a recommended solvent: Based on available data for compstatin analogs, a good starting point for creating a stock solution is a high-purity organic solvent like Dimethyl Sulfoxide (DMSO).[1] Subsequently, this stock solution can be diluted into the desired aqueous buffer.
Q3: What factors can influence the solubility of Pot-4 peptide?
Several factors inherent to the peptide and its environment can impact solubility:
-
Amino Acid Composition: The presence of hydrophobic (water-repelling) amino acids can significantly decrease aqueous solubility.[5][6] The exact amino acid sequence of Pot-4 is proprietary, but as a compstatin analog, it is known to contain hydrophobic residues.
-
Peptide Structure: Pot-4 is a cyclic peptide.[1] The cyclic structure can sometimes lead to lower solubility compared to linear peptides due to conformational rigidity and potential for intermolecular aggregation.[7]
-
pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[8][9] Adjusting the pH of the solution away from the pI can increase solubility by ionizing acidic or basic side chains.
-
Aggregation: Peptides, particularly those with hydrophobic regions, have a tendency to aggregate, forming larger, often insoluble complexes.[6]
Troubleshooting Guide: Pot-4 Solubility Issues
This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with Pot-4 peptide.
Problem: The peptide appears as visible particulates or the solution is cloudy after adding the initial solvent.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Incomplete Dissolution | 1. Vortex the solution.2. Gently warm the solution.3. Sonicate the solution. | Mechanical agitation can help break up peptide aggregates. A brief warming to 30-40°C can increase kinetic energy and improve dissolution. Sonication can be very effective in dispersing particles, but should be used cautiously to avoid heating and potential degradation of the peptide.[4] |
| Peptide Aggregation | Use a chaotropic agent for the stock solution. | For peptides prone to strong aggregation, dissolving in a solution containing 6M Guanidine Hydrochloride (Gdn-HCl) or 8M Urea can be effective.[10] Note that these are denaturing agents and must be diluted to a non-interfering concentration for most biological assays. |
| Incorrect Solvent Choice | Try an alternative organic solvent. | If DMSO is not effective or is incompatible with your assay, other organic solvents such as Dimethylformamide (DMF) or acetonitrile (B52724) can be tested.[4] For peptides containing cysteine, DMF is often preferred over DMSO to prevent oxidation.[10] |
Problem: The peptide dissolves in the organic stock solvent but precipitates when diluted into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Exceeded Solubility Limit in Aqueous Buffer | 1. Decrease the final concentration.2. Add the peptide stock solution to the buffer slowly while vortexing.3. Use a buffer with a different pH. | The solubility of the peptide in the final aqueous buffer may be much lower than in the organic stock solvent. Adding the stock solution dropwise to the stirring buffer can prevent localized high concentrations that lead to precipitation. Adjusting the buffer pH away from the peptide's pI can increase solubility. |
| Buffer Composition | 1. Reduce the salt concentration of the buffer.2. Add a small amount of organic co-solvent to the final buffer. | High salt concentrations can sometimes decrease peptide solubility through a "salting out" effect. Including a small percentage (e.g., 1-5%) of the organic solvent used for the stock solution in the final aqueous buffer can help maintain solubility. |
Experimental Protocols
Protocol 1: General Step-wise Solubilization Protocol for Pot-4 Peptide
-
Preparation: Briefly centrifuge the vial of lyophilized Pot-4 to collect all the powder at the bottom. Allow the vial to reach room temperature.
-
Initial Dissolution (Stock Solution):
-
Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Vortex the vial for 30-60 seconds.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your final aqueous buffer (e.g., PBS, pH 7.4) in a separate tube.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the Pot-4 stock solution drop-by-drop.
-
Inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
-
Clarification: Before use in sensitive assays, it is good practice to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any residual, undissolved micro-aggregates. Carefully transfer the supernatant to a new tube.
Protocol 2: Apparent Solubility Determination of Compstatin Analogs (Adapted)
This protocol is adapted from a method used for other compstatin analogs and can be used to quantify the solubility of Pot-4 in a specific buffer.[11]
-
Prepare a series of suspensions of Pot-4 in the desired buffer (e.g., PBS, pH 7.4) at concentrations expected to be above and below the solubility limit (e.g., 1, 2, 5, and 10 mg/mL).
-
Agitate the suspensions vigorously (e.g., vortex for 1 minute) to facilitate dissolution.
-
Equilibrate the samples at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow undissolved peptide to settle.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet all insoluble material.[11]
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr residues) or by a validated HPLC method.
-
The highest concentration at which the peptide remains fully dissolved represents its apparent solubility under those conditions.
Data Presentation
Table 1: General Solubility Guidelines for Peptides Based on Polarity
| Peptide Polarity (based on amino acid composition) | Recommended Initial Solvent |
| Basic (net positive charge) | Distilled Water, then 10-30% Acetic Acid if needed.[10] |
| Acidic (net negative charge) | Distilled Water, then dilute Ammonium Hydroxide if needed (avoid with Cys).[10] |
| Hydrophobic/Neutral (high % of non-polar residues) | Organic solvents (DMSO, DMF, Acetonitrile).[4] |
Note: Without the specific amino acid sequence of Pot-4, its net charge and hydrophobicity cannot be precisely calculated. However, as a compstatin analog, it is known to have hydrophobic characteristics.
Table 2: Solubility of a Compstatin Analog (Cp40) for Reference [12]
| Solvent | Solubility |
| Water | High |
| PBS (physiological pH) | ~0.8 mg/mL |
This data for a related compstatin analog highlights that solubility can be significantly different in water versus a buffered solution at physiological pH.
Visualizations
Diagram 1: Troubleshooting Workflow for Pot-4 Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. US20170173107A1 - Compstatin Analogs With Improved Potency and Pharmacokinetic Properties - Google Patents [patents.google.com]
- 5. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Cyclic Peptides & Optimization - Creative Peptides [creative-peptides.com]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lambris.com [lambris.com]
Technical Support Center: Optimizing Pot-4 Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the concentration of Pot-4 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Pot-4 and what is its mechanism of action?
Pot-4, also known as AL-78898A, is a synthetic cyclic peptide that acts as a potent inhibitor of the complement system.[1] Its primary mechanism of action is to bind to complement component C3, a central protein in all major complement activation pathways (classical, lectin, and alternative).[2] This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, effectively halting the downstream inflammatory cascade and cell-damaging events.[1][2] Pot-4 was initially developed for treating age-related macular degeneration (AMD), a condition where overactivation of the complement system plays a significant role.[2]
Q2: What is a typical starting concentration range for Pot-4 in a cell-based assay?
The optimal concentration of Pot-4 is highly dependent on the specific cell type, the source and concentration of complement used, and the assay endpoint. A common starting point for a dose-response experiment is to use a wide concentration range spanning several orders of magnitude around its expected potency. Based on its known high affinity, a broad range from 0.1 nM to 10 µM is recommended to capture the full dose-response curve.
Q3: How do I determine the optimal Pot-4 concentration for my specific cell line and assay?
The optimal concentration is typically the IC50 (half-maximal inhibitory concentration), which should be determined empirically for your specific experimental conditions. This involves performing a dose-response experiment where cells are treated with serial dilutions of Pot-4 in the presence of a complement activator. The goal is to find the concentration that inhibits 50% of the maximal complement-mediated effect (e.g., C3b deposition, cell lysis). A detailed protocol for this is provided below.
Q4: What are the essential controls to include in a Pot-4 experiment?
Proper controls are critical for interpreting your results. The following should be included in every experiment:
-
No-Complement Control: Cells incubated with assay buffer alone to determine the baseline signal or background cell death.
-
No-Inhibitor Control (Maximum Effect): Cells incubated with the complement source but without Pot-4. This sets the 100% activation or lysis level.
-
Solvent Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO, PBS) used to dissolve Pot-4 to ensure it has no effect on its own.[3]
-
Positive Control Inhibitor (if available): A known inhibitor of the complement pathway to confirm the assay is working as expected.
Troubleshooting Guides
Scenario 1: No Inhibition of Complement Activity Observed
Question: I've added Pot-4 to my assay but I'm not seeing any reduction in complement activation or cell lysis. What could be wrong?
Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
References
Technical Support Center: Preventing Pot-4 Peptide Aggregation in Solution
Welcome to the technical support center for Pot-4 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of Pot-4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Pot-4 peptide and what is its mechanism of action?
A1: Pot-4 is a synthetic cyclic peptide that acts as a potent inhibitor of the complement system, a crucial part of the innate immune system.[1][2] Specifically, Pot-4 binds to complement component C3, preventing its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[3][4] By inhibiting C3, Pot-4 effectively halts all three complement activation pathways (classical, lectin, and alternative), thereby reducing inflammation and tissue damage.[1][2] It has been investigated primarily for the treatment of age-related macular degeneration (AMD).[1][2]
Q2: What are the primary causes of Pot-4 peptide aggregation in solution?
A2: Like many peptides, Pot-4 aggregation can be triggered by a combination of intrinsic and extrinsic factors. These include:
-
Hydrophobic Interactions: The presence of hydrophobic amino acid residues in the peptide sequence can lead to self-association to minimize contact with the aqueous solvent.
-
pH and Net Charge: The solubility of peptides is highly dependent on pH. At a pH close to the peptide's isoelectric point, the net charge is minimal, which can lead to aggregation and precipitation.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions. However, for some peptides, solubility can increase with temperature.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, either shielding charges and promoting aggregation or stabilizing the peptide in solution.
-
Mechanical Stress: Agitation, stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may induce aggregation.[5]
Q3: What are the visible signs of Pot-4 peptide aggregation?
A3: Aggregation of Pot-4 in solution can manifest in several ways, including:
-
Cloudiness or Turbidity: A noticeable haziness in the solution.
-
Precipitation: The formation of visible solid particles that may settle at the bottom of the container.
-
Gel Formation: The solution may become viscous and form a gel-like substance.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Pot-4 peptide will not dissolve in aqueous buffer. | The peptide may have a high net charge or significant hydrophobicity, making it insoluble in neutral aqueous solutions. | First, try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[3] For basic peptides, a small amount of dilute acetic acid can be used for initial solubilization, followed by dilution with your buffer. For acidic peptides, a dilute ammonium (B1175870) bicarbonate solution can be used. |
| The Pot-4 solution becomes cloudy after a short period. | The peptide is aggregating out of solution. This could be due to pH, temperature, or concentration. | Verify that the pH of your buffer is optimal for Pot-4 solubility (generally, a pH away from its isoelectric point). Consider storing the solution at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[1][3][5] If possible, work with lower concentrations of the peptide. |
| I observe a loss of peptide activity in my assay. | The peptide may have aggregated, reducing the concentration of active, monomeric Pot-4. | Before use, centrifuge the peptide solution to pellet any aggregates and use the supernatant. To prevent this, prepare fresh solutions before each experiment or aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] Consider adding excipients like non-ionic surfactants (e.g., Tween-80) at low concentrations to your buffer to improve stability.[3] |
Quantitative Data Summary
While specific quantitative data for Pot-4 aggregation kinetics is not widely published, the following tables provide general guidelines for solubility and storage based on available information for Pot-4 and related compstatin (B549462) analogs.
Table 1: Pot-4 Peptide Solubility
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 25 mg/mL | Readily soluble. | [3] |
| Water | Insoluble | [3] |
Table 2: Recommended Storage Conditions for Pot-4 Peptide
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | Several years | Store in a dry, dark place. | [5][6] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [3] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3] |
| Aqueous Working Solutions | 4°C | Up to 1 week | Prepare fresh if possible. Stability is sequence-dependent. | [1] |
| Aqueous Working Solutions | -20°C | Short-term | Use sterile buffers at pH 5-6 to prolong stability. Avoid repeated freeze-thaw cycles. | [1][6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Pot-4 Peptide
-
Equilibration: Before opening, allow the vial of lyophilized Pot-4 to warm to room temperature to prevent condensation of moisture.
-
Solvent Addition: Based on the desired stock concentration, add an appropriate volume of a suitable organic solvent, such as DMSO, to the vial.[3] For example, to prepare a 10 mM stock solution, add the calculated volume of DMSO to the vial containing a known mass of the peptide.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. The resulting solution should be clear.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the Pot-4 stock solution (from Protocol 1) at room temperature.
-
Dilution: Slowly add the thawed stock solution to your pre-chilled aqueous assay buffer with gentle mixing. It is crucial to add the peptide stock solution to the buffer, not the other way around, to avoid localized high concentrations that can promote precipitation.
-
Final Concentration: Continue to dilute the solution to the desired final working concentration.
-
Use: Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods unless stability has been confirmed.
Visualizations
Caption: Pot-4 peptide inhibits the complement cascade by binding to C3.
Caption: Recommended workflow for handling Pot-4 peptide to minimize aggregation.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reconstitution of the alternative pathway of the complement system enables rapid delineation of the mechanism of action of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
- 6. genscript.com [genscript.com]
Technical Support Center: Pot-4 & Trifluoroacetic Acid (TFA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biological activity of Pot-4. The primary focus is on mitigating the potential impact of residual trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification that can significantly interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Pot-4 sample? A1: Trifluoroacetic acid (TFA) is a strong acid used during the solid-phase synthesis of peptides like Pot-4. It is instrumental in cleaving the synthesized peptide from the resin and is also used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (HPLC).[1][2] While the manufacturing process includes steps to remove excess TFA, it can remain as a counterion bound to positively charged amino acid residues in the peptide. Therefore, synthetic peptides such as Pot-4 are often supplied as TFA salts.[2]
Q2: How can residual TFA affect my biological assays with Pot-4? A2: Residual TFA can interfere with biological assays in several ways:
-
Alteration of pH: As a strong acid, TFA can lower the pH of your assay buffer if the buffer's capacity is insufficient. This can alter Pot-4's structure and function or the activity of other proteins in the assay.
-
Conformational Changes: At concentrations above 0.05%–0.1% (v/v), TFA anions can bind to charged basic residues on Pot-4, masking repulsive forces and making the peptide more hydrophobic.[3][4] This can lead to conformational changes, described as a "molten globule type structure," which may impact its ability to bind to its target, Complement C3.[3]
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations.[5] This is particularly problematic in cell-based assays, where TFA-induced cell death or reduced proliferation could be misinterpreted as a biological effect of Pot-4 itself.[2]
-
Inhibition of Activity: Studies on other peptides have shown that the TFA salt form can lead to lower observed biological activity compared to hydrochloride or acetate (B1210297) salt forms.[5]
Q3: What is the mechanism of action for Pot-4? A3: Pot-4 is a peptide inhibitor of the complement system, a key component of the innate immune response. It acts by binding tightly to Complement component C3, the central protein in all major complement activation pathways (classical, alternative, and lectin).[6] By inhibiting C3, Pot-4 effectively shuts down the downstream cascade that leads to inflammation, tissue damage, and the upregulation of angiogenic factors like VEGF.[6]
Troubleshooting Guides
Problem 1: Lower than expected or inconsistent activity of Pot-4 in cell-based assays (e.g., cell viability, cytokine release).
-
Possible Cause: Cytotoxicity from residual TFA in the Pot-4 sample is masking the peptide's true biological effect.[2][5]
-
Troubleshooting Steps:
-
Run a "TFA Only" Control: Add TFA to your assay at concentrations equivalent to those potentially present in your Pot-4-treated wells. This helps differentiate the effects of TFA from the activity of the peptide.[2]
-
Check Buffer pH: Measure the pH of your assay medium after adding the Pot-4 stock solution. A significant drop in pH indicates that the buffering capacity is insufficient to handle the residual TFA.
-
Perform a Salt Exchange: The most effective solution is to remove the TFA by performing a salt exchange, replacing it with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[2] (See Experimental Protocols for a detailed method).
-
Use a TFA-Free Peptide: If possible, acquire Pot-4 as an HCl or acetate salt for comparison.[2]
-
Problem 2: Reduced Pot-4 binding affinity observed in biochemical or biophysical assays (e.g., ELISA, SPR).
-
Possible Cause: TFA-induced conformational changes in Pot-4 are hindering its ability to bind to Complement C3.[3] High concentrations of TFA can increase the hydrophobicity of the peptide, potentially altering the binding site.[4]
-
Troubleshooting Steps:
-
Optimize TFA Concentration: If TFA is required for solubility, titrate its concentration to find the lowest possible level that maintains solubility without impacting activity.
-
Dialysis or Buffer Exchange: Use dialysis or a desalting column to exchange the buffer of your Pot-4 stock solution, effectively removing the TFA.
-
Salt Exchange: Perform a salt exchange to replace TFA with HCl or acetate, which are less likely to induce significant conformational changes.[2]
-
Quantitative Data on TFA Effects
The presence of TFA can significantly impact the recovery of peptides and proteins during chromatographic purification. The following table summarizes data on how TFA concentration affects protein recovery, illustrating that a very low or very high concentration can be detrimental.
| TFA Concentration (v/v%) | Average Recovery of Transferrin (%) | Average Recovery of Lysozyme (%) | General Observation |
| < 0.05% | Decreased | Decreased | Strong interactions (ion-exchange, H-bonding) with the stationary phase can lower recovery.[3][4] |
| 0.05% - 0.1% | Maximum (~90.4%) | Maximum (~98.8%) | This range often represents the optimal balance for achieving high recovery.[3][7][8] |
| > 0.1% | Slightly Decreased | Slightly Decreased | Enhanced hydrophobic interactions between the protein-TFA ion pair and the stationary phase can lower recovery.[3][4] |
Data adapted from studies on transferrin and lysozyme, demonstrating a general principle applicable to peptides like Pot-4.[3][8]
Experimental Protocols
Protocol: Salt Exchange to Remove Residual TFA
This protocol describes a method for replacing TFA counterions with hydrochloride (HCl) to generate a more biologically compatible peptide salt.[2]
Materials:
-
Lyophilized Pot-4 (TFA salt)
-
Milli-Q or HPLC-grade water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized Pot-4 peptide in Milli-Q water to a known concentration (e.g., 1-2 mg/mL).
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the sample overnight or until all the solvent is removed.
-
To ensure complete removal of TFA, repeat steps 1-5 two to three more times.
-
After the final lyophilization, the resulting Pot-4 HCl salt is ready to be dissolved in the appropriate buffer for your biological assay.
Visualizations
Caption: Pot-4 inhibits the central Complement C3 protein.
Caption: A logical workflow to diagnose TFA-related issues.
Caption: How TFA can impact peptide activity in assays.
References
- 1. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pot-4 Peptide Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive information on removing trifluoroacetic acid (TFA) from Pot-4 peptide samples. Pot-4 is a peptide inhibitor of complement component C3, investigated for therapeutic uses such as in age-related macular degeneration.[1][2][3] Synthetic peptides like Pot-4 are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent, resulting in the final product being a TFA salt.[4][5] However, residual TFA can be problematic for many downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is trifluoroacetic acid (TFA) present in my Pot-4 peptide sample?
TFA is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during RP-HPLC purification to ensure sharp, well-resolved peaks.[6][7] It forms a salt with the positively charged residues of the peptide, such as the free N-terminus and the side chains of arginine, lysine, and histidine.[1][6] While excess, unbound TFA is typically removed during lyophilization (freeze-drying), the ionically bound TFA remains.[4]
Q2: Why should I remove TFA from my peptide sample?
Residual TFA can significantly impact experimental outcomes for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at nanomolar concentrations.[4][8] This can lead to artifacts in cell-based assays, such as altered cell growth, viability, or signaling.[5][8]
-
Altered Biological Activity: The presence of TFA can alter the secondary structure and biological activity of peptides, potentially affecting their interaction with target molecules.[4][6]
-
Assay Interference: TFA has a strong absorbance band in infrared spectroscopy that can overlap with the amide I band of peptides, complicating secondary structure analysis.[5] Its acidity can also alter the pH of assay buffers, potentially affecting enzyme kinetics or receptor-binding studies.[4][5]
-
In Vivo Studies: For peptides intended for preclinical or clinical studies, TFA is undesirable due to its potential toxicity and immunogenicity.[4][7] Regulatory guidelines for active pharmaceutical ingredients (APIs) often require TFA levels to be below 0.1%.[4]
Q3: What are the common methods for removing TFA?
The most common methods for exchanging the TFA counter-ion for a more biologically compatible one, like chloride (Cl⁻) or acetate (B1210297) (CH₃COO⁻), are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated several times. The stronger acid (HCl) displaces the weaker TFA, which is removed as a volatile component during freeze-drying.[6][9]
-
Ion-Exchange Chromatography (IEX): This is a highly effective method where the peptide solution is passed through a column containing a charged resin.[6][9] For cationic peptides, a strong anion exchange resin is used. The TFA ions bind to the resin, and the peptide is then eluted with a buffer containing the desired counter-ion (e.g., acetate).[6][9]
-
Reverse-Phase HPLC (RP-HPLC): The same purification technique can be adapted for TFA removal by using a mobile phase containing a more biocompatible acid, such as acetic acid, instead of TFA.[7][9]
-
Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the charged groups and remove the TFA counter-ion, followed by reprotonation with a desired acid (e.g., acetic acid) and subsequent lyophilization.[6][9]
Q4: How do I know which TFA removal method is best for my Pot-4 peptide?
The choice of method depends on several factors:
-
Downstream Application: For highly sensitive cell-based assays or in vivo studies, a more rigorous method like ion-exchange chromatography is recommended to ensure the lowest possible residual TFA levels.[4]
-
Required Purity and Yield: Ion-exchange and HPLC methods generally offer high efficiency but may result in some peptide loss.[2][6] Lyophilization with HCl is simpler but may require multiple cycles for complete removal and might not be as effective as ion-exchange.[10]
-
Peptide Properties: For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[7]
-
Available Equipment: The lyophilization method is straightforward and requires standard lab equipment, whereas chromatography-based methods require more specialized instrumentation.
Q5: How can I determine the amount of residual TFA in my peptide sample?
Several analytical techniques can quantify residual TFA, including:
-
Ion Chromatography (IC)[11]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[10]
Troubleshooting Guide
This section addresses common issues encountered during the TFA removal process.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Peptide Recovery | Peptide adsorption: The peptide may be sticking to labware (tubes, pipette tips) or the chromatography column. | Use low-protein-binding tubes and tips. Ensure chromatography columns are properly conditioned according to the manufacturer's instructions. |
| Peptide precipitation: The peptide may be less soluble with the new counter-ion (e.g., chloride or acetate) or in the chosen buffer. | Before processing the entire sample, test the solubility of a small aliquot under the new buffer conditions. Optimize the pH and ionic strength of your buffers. | |
| Peptide degradation: Harsh conditions, such as very low pH during HCl exchange or prolonged processing times, can degrade the peptide. | Avoid extreme pH conditions if your peptide is known to be sensitive. Analyze the peptide integrity by HPLC and mass spectrometry after the removal process. | |
| Loss during lyophilization: Improper lyophilization can lead to sample loss. | Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of sample transfer steps. | |
| Incomplete TFA Removal | Insufficient exchange cycles: For the HCl/lyophilization method, one or two cycles may not be enough. | Increase the number of dissolution-lyophilization cycles to three or more.[1] Studies have shown that one cycle with 10 mM HCl can reduce TFA content to below 1% (w/w).[10] |
| Inefficient ion exchange: The capacity of the ion-exchange resin may be insufficient, or the column may not be properly equilibrated. | Use a column with a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4] Ensure the column is fully equilibrated with the exchange buffer before loading the sample. | |
| Contamination: Solvents or labware may be contaminated with TFA. | Use fresh, high-purity solvents and meticulously clean all labware. | |
| Altered Peptide Activity in Biological Assays | Residual TFA: Even small amounts of remaining TFA can be cytotoxic or interfere with the assay. | Quantify the residual TFA level using an appropriate analytical method and perform additional removal steps if necessary. |
| New counter-ion interference: The new counter-ion (e.g., chloride, acetate) may be affecting the assay components. | Run a control experiment with the buffer containing the new counter-ion (without the peptide) to assess its effect on the cells or assay. | |
| Peptide degradation: The peptide may have been damaged during the removal process. | Check the purity and integrity of the peptide by HPLC and mass spectrometry after the exchange procedure. |
Data Presentation
Quantitative Data on TFA Removal
The following table summarizes the efficiency and recovery rates for different TFA removal methods based on a study using the dicationic octapeptide lanreotide.[2][6] Results may vary depending on the specific peptide sequence and properties.
| Method | TFA Removal Efficiency | Peptide Recovery | Key Advantages | Key Disadvantages |
| Lyophilization with HCl (10 mM) | >99% after 1 cycle[10] | Typically >90% | Simple procedure, requires basic equipment. | May require multiple cycles; risk of peptide degradation at low pH.[6][9] |
| Ion-Exchange Resin | >97% reduction[2] | >95%[2] | High efficiency, allows exchange to various counter-ions (e.g., acetate).[6][9] | More complex procedure, requires specific resins and columns. |
| RP-HPLC with Acetic Acid | ~67% reduction[2] | ~80%[2] | Combines purification and salt exchange in one step. | Lower TFA removal efficiency compared to other methods; may require optimization.[6][9] |
| Deprotonation/Reprotonation | >99% reduction[2] | >95%[2] | Very high removal efficiency. | Requires use of basic solutions which can degrade sensitive peptides. |
Note: A study on various peptides found that using 10 mM HCl for the lyophilization method was optimal, reducing TFA content below 1% (w/w) after a single cycle without impacting peptide purity.[10][12]
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This is the most common and straightforward method for exchanging TFA for chloride ions.[1][6]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.[1] A concentration of 10 mM has been shown to be highly effective.[10][12]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[1]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least one more time.[1] For stubborn cases, a third cycle may be necessary.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal using a Strong Anion Exchange Resin
This protocol allows for the exchange of TFA for acetate and is particularly effective.[6][9]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[4][9]
-
Resin Activation/Equilibration:
-
Sample Loading: Dissolve the peptide in distilled water (e.g., at 1 mg/mL) and load it onto the equilibrated column.[9]
-
Elution: Elute the column with distilled water. The peptide, now associated with the acetate counter-ion, will pass through the column while the TFA ions remain bound to the resin.[9]
-
Fraction Collection: Collect the fractions containing the peptide. The peptide's elution can be monitored by UV absorbance at 220 or 280 nm.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[9]
Mandatory Visualization
Caption: Decision workflow for selecting a suitable TFA removal method.
References
- 1. lifetein.com [lifetein.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Pot-4 Peptide Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pot-4 peptide in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Pot-4 and why is its stability in buffer important?
A1: Pot-4 is a cyclic peptide that acts as a potent inhibitor of complement component C3, a key protein in the immune system.[1] Its stability in solution is critical for maintaining its therapeutic efficacy and safety. Physical and chemical degradation can lead to a loss of biological activity and the formation of potentially immunogenic impurities.[2][3][4] Therefore, selecting an appropriate buffer system is essential for pre-clinical and clinical development.
Q2: What are the primary pathways of degradation for a cyclic peptide like Pot-4?
A2: While cyclic peptides are generally more stable than their linear counterparts due to their constrained structure, they can still degrade.[4][5][6] Key degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which is often catalyzed by acidic or basic conditions.[4] For peptides containing aspartic acid (Asp), the peptide bond is particularly susceptible to hydrolysis.[4]
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues, which can alter the peptide's structure and function.[4][7]
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are particularly prone to oxidation, which can be accelerated by exposure to oxygen, light, or trace metal ions.[4]
-
Aggregation: The self-association of peptide molecules to form soluble oligomers or insoluble precipitates.[3][4] This is a common issue for many peptide therapeutics and can be influenced by pH, temperature, concentration, and ionic strength.[3]
Q3: Which buffers are recommended for formulating Pot-4 and what is the optimal pH?
A3: The optimal buffer and pH for Pot-4 depend on the desired storage conditions and duration. Generally, a slightly acidic pH (around 4.0-6.0) is often preferred for peptide stability, as it can minimize degradation pathways like deamidation.[5][8] Common buffers used in peptide formulations include acetate (B1210297), citrate (B86180), histidine, and phosphate (B84403).[9] The choice of buffer is critical, as some buffer species can catalyze degradation.[8] For instance, phosphate buffers have been shown to sometimes accelerate the degradation of certain peptides compared to glutamate (B1630785) or citrate buffers.[8] A summary of Pot-4 stability in various common buffers is provided in Table 1.
Troubleshooting Guide
Issue 1: My Pot-4 solution appears cloudy or has visible particulates.
-
Probable Cause: This indicates peptide aggregation or precipitation. Aggregation is a common physical instability pathway for peptides and can be triggered by several factors.[3][4]
-
Troubleshooting Steps:
-
Verify pH: Ensure the buffer pH is within the optimal range (see Table 1). Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero, which can lead to aggregation.[3]
-
Check Concentration: High peptide concentrations can promote self-association.[3] Try working with a lower concentration if your experimental design allows.
-
Temperature: Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquot the peptide solution into single-use volumes.
-
Agitation: Vigorous shaking or stirring can sometimes lead to aggregation at air-water interfaces. Handle solutions gently.
-
Analysis: Use Size-Exclusion Chromatography (SEC) to quantify the amount of aggregate (see Experimental Protocol 2).
-
Issue 2: I observe a loss of Pot-4 potency or a decrease in the main peak area in my HPLC analysis over time.
-
Probable Cause: This suggests chemical degradation of the peptide.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.[4]
-
Analyze Degradants: Use a stability-indicating RP-HPLC method (see Experimental Protocol 1) coupled with mass spectrometry (MS) to identify the degradation products. This can help pinpoint the degradation pathway (e.g., hydrolysis, deamidation, oxidation).
-
Optimize Buffer: The buffer system may be contributing to instability. Refer to the data in Table 1 and consider switching to a more stabilizing buffer system, such as citrate or acetate at a slightly acidic pH.
-
Consider Excipients: For long-term stability, the addition of stabilizing excipients like sugars (e.g., sucrose, trehalose) or antioxidants may be necessary.[8]
-
Data Presentation
Table 1: Representative Stability Data for Pot-4 (1 mg/mL) after 30 Days at 25°C
| Buffer System (20 mM) | pH | % Pot-4 Remaining (by RP-HPLC) | % Aggregate Formation (by SEC) | Visual Appearance |
| Sodium Acetate | 4.0 | 98.5% | < 0.5% | Clear, colorless |
| Sodium Citrate | 5.0 | 99.1% | < 0.5% | Clear, colorless |
| L-Histidine | 6.0 | 97.2% | 1.2% | Clear, colorless |
| Sodium Phosphate | 7.4 | 91.5% | 3.5% | Slight opalescence |
| Tris-HCl | 8.0 | 85.3% | 5.1% | Opalescent |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is used to quantify the amount of intact Pot-4 and separate it from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Procedure:
-
Prepare Pot-4 samples in the different buffer systems at the desired concentration.
-
Incubate samples under the desired stability conditions (e.g., 25°C).
-
At each time point, withdraw an aliquot and dilute it with Mobile Phase A to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Calculate the percentage of remaining Pot-4 by comparing the peak area of the main peak at a given time point to the area at time zero.
-
Protocol 2: Aggregate Analysis by Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size in solution and is the primary technique for quantifying soluble aggregates.[9][10][11][12]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: SEC column suitable for the molecular weight range of Pot-4 and its aggregates (e.g., 300 Å pore size).
-
Mobile Phase: A physiologically relevant buffer, such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 mL/min (for HPLC).
-
Detection Wavelength: 220 nm or 280 nm.
-
Procedure:
-
Prepare Pot-4 samples as described in the RP-HPLC protocol.
-
At each time point, withdraw an aliquot. Do not dilute unless necessary to avoid altering the aggregation state.
-
Inject the sample onto the SEC system.
-
Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
-
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the conformational stability of peptides.[8][13][14][15][16] Changes in the secondary structure (e.g., α-helix, β-sheet content) can indicate instability.
-
Instrumentation: CD Spectrometer.
-
Sample Cell: Quartz cuvette with a 1 mm path length.
-
Parameters:
-
Wavelength Range: 190-260 nm.
-
Data Pitch: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans.
-
-
Procedure:
-
Prepare Pot-4 samples at a concentration of approximately 0.1-0.2 mg/mL in the desired buffer. Note: The buffer itself must be transparent in the far-UV region. Phosphate buffers are generally suitable.
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the Pot-4 sample.
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity ([θ]).
-
Compare the spectra of samples from different stability conditions. A significant change in the shape or magnitude of the CD spectrum indicates a change in the peptide's secondary structure.
-
Visualizations
Caption: Experimental workflow for assessing Pot-4 peptide stability.
Caption: Common deamidation pathway for peptides containing an Asn-Gly sequence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biocompare.com [biocompare.com]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the In Vitro Landscape: A Comparative Guide to Somatostatin Analogs
A critical point of clarification: The initial query sought a comparison between "Pot-4" and other somatostalin analogs. Our research indicates that Pot-4 (also known as AL-78898A) is not a somatostatin (B550006) analog . It is a complement C3 inhibitor, a derivative of compstatin, which acts on the complement system and is investigated for conditions like age-related macular degeneration[1][2]. Its mechanism of action is fundamentally different from that of somatostatin analogs, which target somatostatin receptors (SSTRs). Therefore, a direct in vitro comparison of Pot-4 with somatostatin analogs in the context of SSTR-mediated activity is not scientifically valid.
This guide will proceed by providing a comprehensive comparison of established somatostatin analogs—octreotide, lanreotide (B11836), and pasireotide (B1678482)—to illustrate the methodologies and data presentation typically employed in this field of research.
Introduction to Somatostatin Analogs
Somatostatin is a naturally occurring hormone that regulates a wide range of physiological functions by binding to its five receptor subtypes (SSTR1-5)[3][4]. Synthetic somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and other hormonal disorders[5][6]. These analogs are designed to mimic the inhibitory effects of somatostatin on hormone secretion and cell proliferation, but with greater stability and longer half-lives[7]. The primary therapeutic targets are often SSTR2 and SSTR5, which are highly expressed in many NETs[7][8].
Key In Vitro Performance Metrics
The in vitro characterization of somatostatin analogs is crucial for understanding their therapeutic potential. Key performance metrics include:
-
Receptor Binding Affinity (Ki): This measures how tightly an analog binds to each of the five somatostatin receptor subtypes. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (IC50/EC50): This assesses the concentration of an analog required to elicit a half-maximal biological response. Common functional assays include:
-
Inhibition of Hormone Secretion: Measuring the reduction of hormones like growth hormone (GH) or insulin (B600854) from pituitary or pancreatic tumor cell lines.
-
Adenylyl Cyclase Activity: Somatostatin receptor activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
-
Cell Proliferation/Viability: Evaluating the analog's ability to inhibit the growth of tumor cell lines expressing somatostatin receptors.
Comparative In Vitro Data
The following tables summarize representative in vitro data for octreotide, lanreotide, and pasireotide, compiled from various studies.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 - 2.5 | >1000 | >1000 | 6 - 15 |
| Lanreotide | >1000 | 1.1 - 3.4 | >1000 | >1000 | 5 - 12 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
Note: Data are compiled from multiple sources and represent a typical range. Exact values may vary between studies.
Table 2: Functional Potency - Inhibition of Growth Hormone (GH) Secretion (IC50, nM)
| Analog | Cell Line (e.g., GH3) | IC50 (nM) |
| Octreotide | Pituitary Adenoma Cells | 0.1 - 0.5 |
| Lanreotide | Pituitary Adenoma Cells | 0.2 - 0.8 |
| Pasireotide | Pituitary Adenoma Cells | 0.05 - 0.2 |
Table 3: Antiproliferative Effects (IC50, nM)
| Analog | Cell Line (e.g., BON-1) | IC50 (nM) |
| Octreotide | Pancreatic NET Cells | 1 - 10 |
| Lanreotide | Pancreatic NET Cells | 1 - 15 |
| Pasireotide | Pancreatic NET Cells | 0.5 - 5 |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of somatostatin analogs to human SSTR subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with individual human SSTR subtypes (SSTR1-5) are cultured. Cell membranes are harvested by homogenization and centrifugation.
-
Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of the unlabeled somatostatin analog being tested.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Accumulation
Objective: To measure the functional potency of somatostatin analogs in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: SSTR-expressing cells (e.g., CHO-K1-hSSTR2) are seeded in multi-well plates.
-
Stimulation and Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the somatostatin analog.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA-based).
-
Data Analysis: The concentration of the analog that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined by plotting the cAMP concentration against the log of the analog concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the antiproliferative effects of somatostatin analogs on tumor cells.
Methodology:
-
Cell Seeding: Tumor cells expressing SSTRs (e.g., BON-1 pancreatic NET cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of the somatostatin analog for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated. The IC50 value, the concentration of the analog that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Caption: Somatostatin receptor signaling pathway.
Caption: Workflow for in vitro comparison of somatostatin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Somatostatin & Analogs - Creative Peptides [creative-peptides.com]
- 5. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C3 Inhibitors: Pot-4 (AL-78898A) and Newer Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. Central to this cascade is complement component C3, making its inhibition a compelling strategy. This guide provides a detailed comparison of Pot-4 (AL-78898A), an early-generation C3 inhibitor, with newer C3-targeting therapies, namely pegcetacoplan and AMY-101, as well as the Factor B inhibitor, iptacopan (B608621).
Mechanism of Action: Targeting the Core of the Complement Cascade
Pot-4 (AL-78898A) is a synthetic cyclic peptide, an analog of compstatin (B549462), that directly binds to C3 and its activated form, C3b.[1][2] This binding sterically hinders the cleavage of C3 by C3 convertases, effectively blocking the convergence point of all three complement pathways (classical, lectin, and alternative).[1][2] By inhibiting this central step, Pot-4 prevents the generation of downstream inflammatory mediators like C3a and C5a, and the formation of the membrane attack complex (MAC).[1][2]
Newer C3 inhibitors, such as pegcetacoplan and AMY-101, operate through the same fundamental mechanism of binding to C3 and C3b.[3][4][5] Pegcetacoplan is a pegylated derivative of a compstatin analog, which enhances its pharmacokinetic properties.[4] AMY-101 is a third-generation compstatin analog with optimized binding affinity.[3][6] In contrast, iptacopan represents a different therapeutic approach by targeting Factor B, a key component of the alternative pathway's C3 convertase (C3bBb).[7][8] By inhibiting Factor B, iptacopan effectively blocks the amplification loop of the alternative pathway, a major driver of complement activation in many diseases.[7][8]
Quantitative Comparison of Inhibitor Performance
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Key Features |
| Pot-4 (AL-78898A) | C3 / C3b | Data not available | Data not available | First-generation compstatin analog; clinical trials in AMD.[2][9][10] |
| AMY-101 (Proxy for Pot-4) | C3 | 0.5 nM[3] | Data not available | Third-generation compstatin analog with high binding affinity.[3][6] |
| Pegcetacoplan (APL-2) | C3 / C3b | 150 - 450 pM[11] | Data not available | Pegylated compstatin analog for improved pharmacokinetics.[4][11] |
| Iptacopan | Factor B | 7.9 nM[7] | 10 nM (Factor B inhibition)[7] | Orally bioavailable small molecule inhibitor of the alternative pathway.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize C3 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
Objective: To measure the binding affinity and kinetics of C3 inhibitors to their respective targets.
Methodology:
-
Immobilization:
-
Recombinant human C3b or Factor B is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The target protein is injected over the activated surface, followed by a blocking step with ethanolamine (B43304) to deactivate remaining active esters.
-
-
Analyte Interaction:
-
A series of dilutions of the C3 inhibitor (e.g., Pot-4, pegcetacoplan, AMY-101, or iptacopan) in running buffer (e.g., HBS-EP) are prepared.
-
The inhibitor solutions are injected over the immobilized target at a constant flow rate.
-
Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
Hemolytic Assay for Inhibitory Potency (IC50)
Objective: To determine the functional potency of C3 inhibitors by measuring their ability to inhibit complement-mediated hemolysis of red blood cells.
Methodology:
-
Sensitization of Erythrocytes:
-
Sheep red blood cells (SRBCs) are washed and sensitized with a sub-agglutinating concentration of anti-sheep red blood cell antibody (hemolysin).
-
-
Complement Activation and Inhibition:
-
Normal human serum (as a source of complement) is pre-incubated with serial dilutions of the C3 inhibitor for a specified time.
-
Sensitized SRBCs are added to the serum-inhibitor mixtures.
-
The reaction is incubated at 37°C to allow for complement activation and subsequent cell lysis.
-
-
Quantification of Hemolysis:
-
The reaction is stopped by adding cold saline, and the intact cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance at 412 nm.
-
-
Data Analysis:
-
The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of hemolysis, is determined by plotting the inhibition percentage against the inhibitor concentration.
-
Visualizing the Mechanisms
Complement Cascade and Points of Inhibition
Caption: The complement cascade with inhibition points for Pot-4, pegcetacoplan, AMY-101, and iptacopan.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Conclusion
The landscape of C3-targeted therapies is rapidly evolving. While Pot-4 (AL-78898A) represented a pioneering step in targeting the central component of the complement system, newer generation inhibitors like pegcetacoplan and AMY-101 have demonstrated enhanced binding affinities. Furthermore, the development of orally available inhibitors targeting key components of the alternative pathway, such as iptacopan, offers a new paradigm in complement-directed therapeutics. The choice of inhibitor will ultimately depend on the specific disease pathophysiology, desired route of administration, and the required level of complement modulation. This guide provides a foundational comparison to aid researchers and drug developers in navigating this promising therapeutic space.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of C3 with pegcetacoplan results in normalization of hemolysis markers in paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Frontiers | C3 mutations and poor pegcetacoplan response in paroxysmal nocturnal hemoglobinuria [frontiersin.org]
- 6. Hemolysis Assay [protocols.io]
- 7. Complement cascade and its inhibitors | Abcam [abcam.com]
- 8. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 9. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple alternative pathway for hemolytic assay of human complement component C3 using methylamine-treated plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C3 and C5 Complement Inhibitors: Efficacy of Pot-4 Analogs Versus Eculizumab
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. Inhibition of the complement cascade at different points offers distinct therapeutic advantages. This guide provides an objective comparison of two major classes of complement inhibitors: C3 inhibitors, represented by the compstatin (B549462) family of peptides including Pot-4 and its clinically advanced analog pegcetacoplan, and C5 inhibitors, exemplified by the monoclonal antibody eculizumab.
Mechanism of Action: Targeting C3 vs. C5
The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component C3, a central event that leads to the generation of downstream effector molecules. C5 inhibitors, such as eculizumab, act at a later stage in the cascade, preventing the cleavage of C5 and the subsequent formation of the pro-inflammatory anaphylatoxin C5a and the Membrane Attack Complex (MAC), which is responsible for cell lysis.[1][2][3][4]
C3 inhibitors, like the compstatin analog Pot-4, and its clinically successful successor pegcetacoplan, act upstream of C5. By binding to C3 and C3b, they prevent the formation of the C3 convertase, thereby blocking the amplification of the complement cascade and the generation of all downstream effector molecules, including C3a, C3b, C5a, and the MAC.[5][6][7] This broader inhibition has implications for diseases where both C3-mediated and C5-mediated pathways are pathogenic.
Comparative Efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH)
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare blood disorder characterized by complement-mediated hemolysis. While C5 inhibitors like eculizumab have been the standard of care, a significant number of patients experience persistent anemia due to extravascular hemolysis, which is driven by C3b opsonization.[5] The development of the C3 inhibitor pegcetacoplan, a PEGylated derivative of a compstatin analog, has provided a valuable therapeutic alternative.
Head-to-Head Clinical Trial Data: PEGASUS Study
The PEGASUS phase 3 trial directly compared the efficacy and safety of pegcetacoplan with eculizumab in adult patients with PNH who remained anemic despite stable eculizumab therapy.[1][3][4]
Table 1: Key Efficacy Outcomes from the PEGASUS Trial (16 Weeks)
| Efficacy Endpoint | Pegcetacoplan (n=41) | Eculizumab (n=39) | Adjusted Mean Difference (p-value) |
| Change in Hemoglobin (g/dL) from Baseline | +2.4 | -1.5 | 3.84 (<0.001)[1][3][4] |
| Patients Achieving Transfusion Avoidance | 85% | 15% | N/A (<0.001)[3] |
| Change in Absolute Reticulocyte Count (x109/L) from Baseline | -136.6 | -11.9 | -124.7 |
| Change in LDH (U/L) from Baseline | -36.4 | -35.2 | -1.2 |
| Change in FACIT-Fatigue Score from Baseline | +9.2 | -2.7 | 11.9 (<0.001) |
Data sourced from the PEGASUS clinical trial publications.[1][3][4]
These results demonstrate that pegcetacoplan was superior to eculizumab in improving hemoglobin levels and reducing the need for transfusions in patients with PNH who had a suboptimal response to eculizumab.[1][3][4]
Experimental Protocol: PEGASUS Trial
-
Study Design: A phase 3, randomized, open-label, active-comparator controlled trial.[2][4]
-
Patient Population: Adults with a confirmed diagnosis of PNH and hemoglobin levels <10.5 g/dL despite stable eculizumab therapy for at least 3 months.[1][4]
-
Treatment Protocol:
-
Run-in Period (4 weeks): All patients received pegcetacoplan 1080 mg subcutaneously twice weekly in addition to their stable eculizumab dose.[1][3][4]
-
Randomized Treatment Period (16 weeks): Patients were randomized to receive either pegcetacoplan monotherapy (1080 mg subcutaneously twice weekly) or to continue their eculizumab regimen.[1][3][4]
-
-
Primary Endpoint: Change in hemoglobin level from baseline to week 16.[3][4]
-
Key Secondary Endpoints: Transfusion avoidance, change in absolute reticulocyte count, change in lactate (B86563) dehydrogenase (LDH) level, and change in Functional Assessment of Chronic Illness Therapy (FACIT)-Fatigue score.[3][4]
References
- 1. Pegcetacoplan Outperforms Eculizumab for Paroxysmal Nocturnal Hemoglobinuria [ashclinicalnews.org]
- 2. Pegcetacoplan versus eculizumab in patients with paroxysmal nocturnal haemoglobinuria (PEGASUS): 48-week follow-up of a randomised, open-label, phase 3, active-comparator, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pegcetacoplan versus Eculizumab in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of acute breakthrough hemolysis with intensive pegcetacoplan dosing in patients with PNH - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Pot-4 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for studies involving Pot-4, a potent peptide inhibitor of complement component C3. Proper negative controls are critical for validating the specificity of Pot-4's mechanism of action and ensuring the reliability of experimental findings. This document outlines key negative control strategies, presents comparative data, and provides detailed experimental protocols.
The Importance of Negative Controls in Pot-4 Research
Pot-4, a derivative of compstatin (B549462), functions by binding to complement C3 and preventing its cleavage, a central step in the complement activation cascade. To conclusively attribute an observed biological effect to this specific inhibitory action, it is imperative to employ negative controls that are structurally similar to Pot-4 but lack its C3-binding affinity. These controls help to distinguish between the intended on-target effects and potential off-target or non-specific interactions.
Data Presentation: Pot-4 vs. Negative Controls
The following table summarizes the inhibitory activity of Pot-4 and representative negative controls in key functional assays. A scrambled peptide, with the same amino acid composition as Pot-4 but a randomized sequence, serves as an ideal negative control. While a specific scrambled sequence for Pot-4 is not publicly available, the data for a completely inactive N-methylated compstatin analog is presented as a validated example of a non-functional control.
| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (KD) to C3b | Reference |
| Pot-4 (4(1MeW)) | Complement C3 | Hemolytic Assay (Classical Pathway) | ~0.5 | ~2.3 nM | [1][2] |
| ELISA (Complement Deposition) | ~0.2 | [1] | |||
| Inactive N-methylated Analog | Complement C3 | ELISA (Complement Deposition) | > 100 (inactive) | Not Reported | [2] |
| Scrambled Peptide (Hypothetical) | Non-specific | Hemolytic Assay (Classical Pathway) | Expected: > 100 | Expected: No significant binding | [3] |
| ELISA (Complement Deposition) | Expected: > 100 | [3] |
Key Negative Control Strategies
-
Scrambled Peptide Control : A peptide with the same amino acid composition and length as Pot-4 but with a randomized sequence. This is the gold standard for a negative control as it shares the general physicochemical properties of the active peptide but should not recognize the specific binding site on C3.[3][4][5]
-
Inactive Analog Control : A peptide analog of Pot-4 with specific mutations in key residues required for C3 binding. For instance, N-methylation of certain residues in the compstatin backbone has been shown to completely abolish activity.[2]
Experimental Protocols
Hemolytic Assay (Classical Pathway - CH50) for Complement Inhibition
This assay measures the ability of a compound to inhibit the classical pathway of complement activation, which results in the lysis of antibody-sensitized erythrocytes.
Materials:
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Normal human serum (NHS) as a source of complement
-
Gelatin veronal buffer (GVB++)
-
Pot-4 and negative control peptides
-
96-well microplate
-
Spectrophotometer (412-415 nm)
Procedure:
-
Prepare serial dilutions of Pot-4 and the negative control peptide in GVB++.
-
In a 96-well plate, mix the diluted peptides with NHS (typically at a 1:80 or 1:100 dilution).
-
Include control wells with NHS and buffer only (100% lysis) and wells with buffer only (0% lysis).
-
Incubate the plate at 37°C for 30 minutes to allow for complement activation.
-
Add antibody-sensitized SRBCs to all wells.
-
Incubate at 37°C for 30-60 minutes, or until the 100% lysis control is complete.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the 100% and 0% lysis controls.
-
Determine the IC50 value, the concentration of the peptide that causes 50% inhibition of hemolysis.
ELISA-based Complement C3b Deposition Assay
This assay quantifies the amount of C3b deposited on a surface coated with an activator of the classical or alternative complement pathway.
Materials:
-
ELISA plates coated with human IgM (for classical pathway) or zymosan (for alternative pathway)
-
Normal human serum (NHS)
-
Pot-4 and negative control peptides
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-human C3b antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Coat a 96-well plate with IgM or zymosan overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of Pot-4 and the negative control peptide.
-
Mix the diluted peptides with NHS (diluted in an appropriate buffer).
-
Add the peptide/serum mixtures to the coated wells and incubate for 1 hour at 37°C to allow complement activation and C3b deposition.
-
Wash the plate to remove unbound components.
-
Add HRP-conjugated anti-human C3b antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3b deposition for each peptide concentration and determine the IC50 value.
Mandatory Visualization
Caption: The complement activation pathways and the inhibitory action of Pot-4 on C3.
Caption: Workflow for key negative control experiments in Pot-4 studies.
References
- 1. New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids Exhibit Potent Complement Inhibition and Improved Solubility Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scrambled — Advanced Peptides [advancedpeptides.com]
- 5. genscript.com [genscript.com]
Pot-4 and C3: A Comparative Analysis of Cross-Species Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents targeting the complement system has gained significant traction, with the central component C3 emerging as a key target. Pot-4, a synthetic peptide derived from the compstatin (B549462) family, is a potent inhibitor of C3, preventing its cleavage and subsequent activation of the complement cascade. This guide provides a comparative analysis of the cross-reactivity of Pot-4 with C3 from various species, supported by experimental data and detailed protocols.
Executive Summary
Experimental evidence strongly indicates that Pot-4 and its parent compound, compstatin, exhibit a high degree of species selectivity. These C3 inhibitors effectively bind to and inhibit human and non-human primate (NHP) C3 but demonstrate negligible activity against C3 from lower mammalian species such as rodents and canines. This species specificity is a critical consideration for the preclinical evaluation of Pot-4 and has led to the development of humanized animal models for in vivo studies.
Cross-Reactivity Data
| Species | C3 Binding Affinity (Pot-4/Cp40) | Method | Reference |
| Human | High (Subnanomolar for Cp40) | Surface Plasmon Resonance (SPR) | [1] |
| Non-Human Primates (Baboon, Cynomolgus, Rhesus) | High (Comparable to Human) | Surface Plasmon Resonance (SPR) | [2] |
| Mouse | No significant binding | ELISA, SPR | [2][3] |
| Rat | No significant binding | ELISA, SPR | [2][3] |
| Rabbit | No significant inhibition | Complement Activation Assay | [2] |
| Swine (Pig) | No significant inhibition | Complement Activation Assay | [2] |
| Canine (Dog) | No significant inhibition | Complement Activation Assay | [2] |
Note: The data for Cp40 is used as a proxy for Pot-4 due to the lack of publicly available, specific binding constants for Pot-4. The inhibitory activity of compstatin analogs has been shown to be directly related to their binding affinity for C3.[2]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental methodologies, the following diagrams have been generated.
Caption: Inhibition of the Complement Cascade by Pot-4.
Caption: Experimental Workflow for Assessing Pot-4 Cross-Reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following are generalized protocols for the key experiments cited.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) of Pot-4 to C3 from different species.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: Pot-4 is immobilized on the activated sensor chip surface via amine coupling. Unreacted groups are then deactivated with ethanolamine.
-
Analyte Injection: Purified C3 protein from different species (human, NHP, mouse, rat, etc.) is injected at various concentrations over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Detection
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Objective: To qualitatively or semi-quantitatively assess the binding of Pot-4 to C3 from different species.
Methodology:
-
Coating: Microtiter plate wells are coated with purified C3 from different species and incubated to allow for adsorption.
-
Blocking: Unbound sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin or non-fat dry milk in phosphate-buffered saline) to prevent non-specific binding.
-
Sample Incubation: A solution containing Pot-4 is added to the C3-coated wells and incubated.
-
Washing: The wells are washed to remove unbound Pot-4.
-
Detection: A labeled antibody that specifically recognizes Pot-4 is added. This antibody is typically conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is proportional to the amount of bound Pot-4.[5][6][7]
Hemolytic Assay for Functional Inhibition
This assay measures the ability of the complement system to lyse red blood cells and is used to assess the functional inhibition of the complement cascade.
Objective: To determine the functional inhibitory activity of Pot-4 on the complement system of different species.
Methodology:
-
Sensitization of Erythrocytes: Sheep red blood cells are sensitized with an anti-sheep red blood cell antibody.
-
Serum Incubation: Serum from different species (human, NHP, mouse, rat, etc.) is incubated with the sensitized red blood cells in the presence of varying concentrations of Pot-4.
-
Complement Activation and Lysis: In the absence of a potent inhibitor, the classical complement pathway is activated, leading to the formation of the membrane attack complex and lysis of the red blood cells.
-
Measurement of Hemolysis: The amount of hemoglobin released due to cell lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The concentration of Pot-4 that causes 50% inhibition of hemolysis (IC50) is calculated to determine its inhibitory potency in the serum of each species.
Conclusion
The available data, primarily from studies on the closely related compstatin analog Cp40, strongly indicate that Pot-4 possesses a narrow species specificity, with potent inhibitory activity against human and non-human primate C3, but not against C3 from lower mammals. This is a critical factor for the design and interpretation of preclinical studies. For in vivo efficacy testing in non-primate species, the use of genetically modified animals expressing human C3 is a necessary approach. The experimental protocols outlined provide a framework for the continued investigation and confirmation of the cross-reactivity profile of Pot-4 and other C3-targeted complement inhibitors.
References
- 1. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compstatin: a C3-targeted complement inhibitor reaching its prime for bedside intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compstatin, a peptide inhibitor of complement, exhibits species-specific binding to complement component C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. cellsciences.com [cellsciences.com]
- 7. cloud-clone.com [cloud-clone.com]
literature review of Pot-4 clinical trial outcomes
An Objective Comparison of Clinical Trial Outcomes for Pot-4 (Pegcetacoplan), a C3 Complement Inhibitor
This guide provides a comprehensive literature review of the clinical trial outcomes for Pot-4, an early-stage complement C3 inhibitor, and its advanced successor, pegcetacoplan (formerly APL-2). Developed to target the central component of the complement cascade, this therapeutic has been investigated across multiple debilitating diseases, most notably geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative trial data, detailed experimental protocols, and visualizations of the underlying biological and clinical pathways.
Mechanism of Action: C3 Inhibition
Pot-4 and pegcetacoplan are synthetic cyclic peptides that bind to complement component C3, preventing its cleavage and subsequent activation.[1][2][3] As C3 is the point of convergence for all three complement pathways (classical, lectin, and alternative), its inhibition provides comprehensive control over the cascade, mitigating the downstream inflammatory and cell-damaging effects, such as the formation of the membrane attack complex (MAC) that leads to cell lysis.[1][2][4][5]
Clinical Development Overview
The initial development focused on Pot-4 for AMD, with a Phase 1 trial (NCT00473928) establishing its safety and tolerability when administered via intravitreal injection.[1][6] The program evolved with the development of pegcetacoplan (APL-2), a PEGylated version of the peptide designed for enhanced pharmacokinetic properties.[5][7] This led to pivotal Phase 2 and 3 trials in both ophthalmology and hematology.
Clinical Trial Outcomes in Geographic Atrophy (GA)
Pegcetacoplan is the first FDA-approved treatment for geographic atrophy.[8][9] Its efficacy was evaluated in several key multicenter, randomized, sham-controlled trials.
Efficacy Data for Geographic Atrophy
| Trial Name | Phase | N | Treatment Arms | Primary Endpoint: Change in GA Lesion Growth vs. Sham (Month 12) | Key Secondary/Long-Term Outcomes |
| FILLY | 2 | 246 | Pegcetacoplan Monthly, Pegcetacoplan Every Other Month (EOM), Sham | Monthly: 29% reduction (p=0.008)EOM: 20% reduction (p=0.067)[10] | Effect supported at 18 months post-treatment initiation.[10] |
| OAKS | 3 | 637 | Pegcetacoplan Monthly, Pegcetacoplan EOM, Sham | Monthly: 21% reduction (p=0.0004)EOM: 16% reduction (p=0.0055)[9] | At 24 months, reduction was 22% (monthly) and 18% (EOM).[9] |
| DERBY | 3 | 621 | Pegcetacoplan Monthly, Pegcetacoplan EOM, Sham | Monthly: 12% reduction (p=0.062)EOM: 11% reduction (p=0.085)[9] | At 24 months, reduction was 19% (monthly) and 16% (EOM).[9][11] |
| GALE | 3 (OLE) | N/A | Pegcetacoplan Monthly, Pegcetacoplan EOM | N/A (Extension Study) | Treatment effects increased over time, with up to a 45% reduction in GA growth rate observed with monthly dosing by month 30.[12] Preserved visual function at 36 months.[8] |
Safety Data for Geographic Atrophy (OAKS & DERBY at 24 Months)
| Adverse Event | Pegcetacoplan Monthly | Pegcetacoplan EOM | Sham |
| New-Onset Exudative AMD (OAKS) | 11% | 8% | 2% |
| New-Onset Exudative AMD (DERBY) | 13% | 6% | 4% |
| Intraocular Inflammation | Reported, but specific rates vary across studies. Considered part of the safety profile.[12] | ||
| Ischemic Optic Neuropathy | Rare, with an incidence of 0.1% over 30 months in the GALE study.[12] |
Clinical Trial Outcomes in Paroxysmal Nocturnal Hemoglobinuria (PNH)
Pegcetacoplan has demonstrated superiority over standard of care in PNH, a rare blood disorder characterized by complement-mediated hemolysis. It is effective for both treatment-naive patients and those with a suboptimal response to C5 inhibitors like eculizumab.[4]
Efficacy Data for Paroxysmal Nocturnal Hemoglobinuria
| Trial Name | Phase | N | Patient Population | Comparator | Key Efficacy Outcomes |
| PADDOCK | 1b | 3 | Treatment-Naïve | N/A (Single Arm) | Average LDH (marker of hemolysis) declined by 83% in the first month.[13] |
| PHAROAH | 1b | 6 | Suboptimal response to eculizumab | N/A (Add-on) | Average hemoglobin increased from 8.8 g/dL to 11.9 g/dL in the first month.[13] |
| PEGASUS | 3 | 80 | Suboptimal response to eculizumab | Eculizumab | Pegcetacoplan was superior in improving hemoglobin levels from baseline to week 16. |
| PRINCE | 3 | 53 | Treatment-Naïve | Supportive Care | 85.7% of patients on pegcetacoplan achieved hemoglobin stabilization vs. 0% on control (p < .0001).[14] LDH levels were also significantly reduced.[14] |
| 307 (OLE) | 3 (OLE) | 137 | Patients from parent studies | N/A (Single Arm) | Sustained improvements in hemoglobin (mean 11.6 g/dL) and fatigue scores at 48 weeks. 83.2% of patients remained transfusion-free.[15] |
Safety Data for Paroxysmal Nocturnal Hemoglobinuria
The safety profile of pegcetacoplan in PNH is well-established. Common adverse events include injection site reactions.[4] Importantly, no cases of thrombosis or meningococcal infections were reported in the PEGASUS and PRINCE trials or during the 307 open-label extension study.[4][15]
Experimental Protocols
Protocol for GA Phase 3 Trials (OAKS & DERBY)
-
Study Design: Two parallel, multicenter, randomized, double-masked, sham-controlled Phase 3 trials.[9]
-
Patient Population: Patients with GA secondary to AMD, with a GA lesion size within a specified range and best-corrected visual acuity.
-
Intervention: Patients were randomized to receive intravitreal injections of pegcetacoplan (15 mg/0.1 mL) monthly, every other month, or a corresponding sham procedure.[9][16]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total area of the GA lesion at month 12, as measured by fundus autofluorescence.[9]
-
Follow-up: Efficacy and safety were assessed at regular intervals through 24 months.[9]
Protocol for PNH Phase 3 Trial (PRINCE)
-
Study Design: A randomized, multicenter, open-label, controlled Phase 3 study.[14]
-
Patient Population: Complement inhibitor-naïve adult patients with PNH.[14]
-
Intervention: Patients were randomized 2:1 to receive pegcetacoplan (1080 mg subcutaneously twice weekly) or continue with supportive care (control group) for 26 weeks.[14]
-
Co-Primary Endpoints:
-
Hemoglobin stabilization, defined as the avoidance of a >1 g/dL decrease in hemoglobin levels in the absence of transfusions from baseline through week 26.
-
Change from baseline in lactate (B86563) dehydrogenase (LDH) level at week 26.[14]
-
-
Follow-up: Safety and efficacy were monitored throughout the 26-week controlled period.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Apellis Announces Positive Results from Phase 1 Clinical Trials of APL-2, a C3 Complement Inhibitor [prnewswire.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Apellis reports positive results from Phase I trials of C3 inhibitor APL-2 to treat PNH - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 9. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, sham-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epidarex.com [epidarex.com]
- 11. Potential Breakthrough Drug for Geographic Atrophy Awaiting FDA Approval [brightfocus.org]
- 12. Pegcetacoplan Shows Sustained Efficacy in Slowing Geographic Atrophy Over 30 Months, GALE Study Finds [farabiretina.com]
- 13. Apellis Pharmaceuticals Announces Positive Data from APL-2 Studies Showing Rapid and Durable Improvements in LDH and Hemoglobin Levels in PNH - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. njretina.com [njretina.com]
Benchmarking Pot-4: A Comparative Guide to Complement Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pot-4's activity against other key complement modulators. The information is presented through structured data tables, detailed experimental protocols, and visualized pathways to facilitate a comprehensive understanding of their relative performance.
Pot-4 (also known as AL-78898A) is a synthetic cyclic peptide derived from compstatin (B549462) that acts as a potent inhibitor of the complement system, a crucial component of the innate immune response. Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. Pot-4 specifically targets complement component C3, the central protein where all three complement pathways—classical, lectin, and alternative—converge. By binding to C3, Pot-4 prevents its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b, effectively halting the downstream amplification of the complement cascade.[1] This mechanism of action makes Pot-4 a promising therapeutic candidate for conditions driven by excessive complement activation.
This guide benchmarks the activity of Pot-4 against a range of other complement inhibitors targeting different components of the cascade, including C3, C5, Factor D, and Factor B. The following sections provide a detailed comparison of their mechanisms, quantitative activity, and the experimental methods used for their evaluation.
Quantitative Comparison of Complement Modulator Activity
The following table summarizes the available quantitative data for Pot-4 and other significant complement inhibitors. This allows for a direct comparison of their inhibitory potency and clinical efficacy where data is available. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Modulator | Target | Class | IC50 / Binding Affinity (Ki) | Key Clinical Efficacy Data |
| Pot-4 (AL-78898A) | C3 | Peptide | Not publicly available | Phase I trials for neovascular age-related macular degeneration (AMD) demonstrated safety and tolerability.[2][3] |
| Pegcetacoplan (APL-2) | C3 | PEGylated Peptide | Not publicly available | Superior to eculizumab in improving hemoglobin levels in patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[4] Showed a reduction in the growth of geographic atrophy (GA) lesions in patients with AMD.[5] |
| Eculizumab | C5 | Monoclonal Antibody | Not publicly available | Effective in reducing hemolysis in PNH and atypical hemolytic uremic syndrome (aHUS).[6] |
| Crovalimab | C5 | Monoclonal Antibody | Not publicly available | Non-inferior to eculizumab in controlling intravascular hemolysis in PNH. |
| Lampalizumab | Factor D | Antibody Fragment | Not publicly available | Did not show a significant reduction in the progression of geographic atrophy in Phase III trials.[3] |
| Danicopan | Factor D | Small Molecule | Not publicly available | As an add-on therapy to C5 inhibitors, it increased hemoglobin levels and reduced the need for transfusions in PNH patients with extravascular hemolysis.[7][8] |
| Iptacopan | Factor B | Small Molecule | IC50 = 10 nM | Demonstrated a reduction in proteinuria in patients with C3 glomerulopathy (C3G) and IgA nephropathy (IgAN). Approved as the first oral monotherapy for PNH. |
| Avacopan | C5aR | Small Molecule | Not publicly available | Effective in sustaining remission in patients with ANCA-associated vasculitis. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for Pot-4 and other complement modulators within the complement cascade.
Experimental Protocols
The evaluation of complement inhibitors like Pot-4 involves a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
Hemolytic Assays for Complement Activity
Hemolytic assays are functional tests that measure the ability of the complement system to lyse antibody-sensitized red blood cells. They are fundamental for assessing the overall activity of the classical and alternative pathways and the inhibitory effect of compounds.
1. Classical Pathway Hemolytic Assay (CH50):
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the hemolytic activity of the classical pathway.
-
Materials:
-
Antibody-sensitized sheep red blood cells (SRBCs).
-
Normal human serum (NHS) as a source of complement.
-
Gelatin veronal buffer (GVB) with Ca2+ and Mg2+.
-
Test inhibitor (e.g., Pot-4) at various concentrations.
-
96-well microtiter plate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in GVB.
-
In a 96-well plate, add a fixed amount of NHS to each well containing the diluted inhibitor.
-
Incubate the plate to allow the inhibitor to interact with complement components.
-
Add a standardized suspension of sensitized SRBCs to each well.
-
Incubate the plate at 37°C to allow for complement-mediated lysis.
-
Centrifuge the plate to pellet the remaining intact SRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.
-
Controls include wells with 100% lysis (water instead of buffer) and 0% lysis (buffer only).
-
Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value.
-
2. Alternative Pathway Hemolytic Assay (APH50):
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the hemolytic activity of the alternative pathway.
-
Materials:
-
Rabbit red blood cells (RbRBCs), which activate the alternative pathway directly.
-
Normal human serum (NHS).
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
The procedure is similar to the CH50 assay, with the key difference being the use of RbRBCs and a buffer that selectively allows the alternative pathway to function.
-
Serial dilutions of the inhibitor are incubated with NHS in GVB-Mg-EGTA.
-
RbRBCs are added, and the plate is incubated at 37°C.
-
Hemolysis is quantified by measuring hemoglobin release.
-
The IC50 for the alternative pathway is then calculated.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Complement Deposition
ELISA-based assays can be used to measure the deposition of specific complement fragments (e.g., C3b, C4d, C5b-9) on a surface, providing a more specific readout of complement activation.
-
Objective: To quantify the inhibition of C3b deposition on an activating surface.
-
Materials:
-
Microtiter plates coated with an activator of the classical (e.g., aggregated IgG) or alternative (e.g., zymosan) pathway.
-
Normal human serum (NHS).
-
Test inhibitor at various concentrations.
-
Blocking buffer.
-
Detection antibody specific for C3b (e.g., anti-C3b monoclonal antibody).
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Coat and block the microtiter plate wells.
-
Prepare serial dilutions of the test inhibitor.
-
Incubate the diluted inhibitor with NHS.
-
Add the serum-inhibitor mixture to the coated wells and incubate to allow complement activation and deposition.
-
Wash the wells to remove unbound components.
-
Add the primary anti-C3b antibody and incubate.
-
Wash and add the enzyme-conjugated secondary antibody.
-
Wash and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The reduction in signal in the presence of the inhibitor is used to determine its potency.
-
References
- 1. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Complement inhibitors for age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatable Complement Inhibition of the Alternative Pathway Mitigates Wet Age-Related Macular Degeneration Pathology in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lambris.com [lambris.com]
- 7. Peptide redesign for inhibition of the complement system: Targeting age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellsciences.com [cellsciences.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pot-4 TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pot-4 TFA, a trifluoroacetate (B77799) (TFA) salt. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Double gloving is recommended. | To prevent skin contact with the corrosive compound.[1][2] |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes of the chemical.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a multi-step process that requires careful attention to detail to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder is to be treated as hazardous chemical waste.[4] It should not be mixed with other solid wastes unless they are chemically compatible.[1] Place the solid waste in a clearly labeled, sealed container designated for solid chemical waste.[4] Contaminated materials such as weighing paper, spatulas, and disposable labware must also be collected in this container.[4]
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste.[4] Use a dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (B3416737) bottle.[4] Never pour this compound solutions down the drain.[4][5] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4][6]
-
Contaminated Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[4]
2. Labeling and Storage:
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound" or the complete chemical name if known.[4][6]
-
The approximate concentration and volume of the waste.[4]
-
The date the waste was first added to the container.[4]
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][6] This area should be well-ventilated and away from incompatible chemicals.[6] Keep waste containers securely closed except when adding waste.[4][6]
3. Request for Waste Pickup:
Once a waste container is nearly full (approximately 80% capacity) or has reached the institutional time limit for accumulation, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Minor Spills (within a fume hood): For small spills, carefully neutralize with a suitable agent like sodium carbonate, absorb the material, and place it in a designated hazardous waste container.[3]
-
Major Spills (outside a fume hood):
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Trifluoroacetate Compounds
Disclaimer: The following guide is based on publicly available safety data for trifluoroacetate (B77799) compounds, specifically Potassium Trifluoroacetate. The term "Pot-4 tfa" is not a standard chemical identifier. It is assumed to be an internal or shorthand designation for a trifluoroacetate salt. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound in use before handling.
This document provides essential, immediate safety and logistical information for handling trifluoroacetate compounds in a laboratory setting. It includes detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling trifluoroacetate compounds. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Should be compliant with EN166 or NIOSH standards.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3] Long-sleeved laboratory coat.[3] | Inspect gloves for tears or holes before use.[2][3] Follow proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2] For higher-level protection or in case of spills or inadequate ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[2] | A written respiratory protection program and fit testing are recommended if respirators are used.[4] |
| Foot Protection | Closed-toe shoes. | --- |
Procedural Workflow for Handling Trifluoroacetate Compounds
The following diagram illustrates the standard operating procedure for safely handling trifluoroacetate compounds, from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of Trifluoroacetate Compounds.
Operational and Disposal Plans
Engineering Controls:
-
Always handle trifluoroacetate compounds in a well-ventilated area.[1][2] A chemical fume hood is recommended.
-
Ensure safety shower and eyewash stations are readily accessible.
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling and before breaks.[1][2]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2][3]
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2][3]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][3]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as an unused product.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
